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  • Product: 3-Iodo-4-methyl-1H-indole
  • CAS: 1360892-11-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Regioselective Synthesis of 3-Iodo-4-Methyl-1H-Indole

Executive Summary The synthesis of 3-iodo-4-methyl-1H-indole represents a critical entry point for the development of complex polycyclic indole alkaloids and pharmaceutical candidates. The 3-iodo moiety serves as a versa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-iodo-4-methyl-1H-indole represents a critical entry point for the development of complex polycyclic indole alkaloids and pharmaceutical candidates. The 3-iodo moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for rapid diversification of the indole scaffold.

However, this specific transformation presents a unique challenge compared to unsubstituted indoles: the peri-interaction between the C4-methyl group and the incoming electrophile at C3. This guide details a high-fidelity protocol using N-Iodosuccinimide (NIS) , selected for its superior atom economy and mild conditions compared to elemental iodine/base methods. We prioritize a self-validating workflow that accounts for the steric strain and photolability inherent to this scaffold.

Mechanistic Analysis & The "Peri-Effect"

Electrophilic Aromatic Substitution ( )

Indoles are electron-rich heterocycles that undergo


 preferentially at the C3 position.[1] The nitrogen lone pair donates electron density into the ring, making C3 roughly 

times more nucleophilic than benzene.
The Steric Constraint (The Peri-Effect)

In 4-methylindole, the methyl group at C4 occupies significant space in the "bay region" adjacent to C3.

  • Electronic Effect: The C4-methyl group is electron-donating (via hyperconjugation), theoretically increasing the nucleophilicity of the indole ring.

  • Steric Effect: The Van der Waals radius of the methyl group exerts repulsive forces against substituents at C3.

Mechanistic Pathway Visualization

IndoleMechanism Start 4-Methylindole (Nucleophile) Complex Sigma Complex (C3-Iodium Intermediate) Start->Complex Attack at C3 NIS NIS (Electrophile Source) NIS->Complex I+ Transfer Base Succinimide Anion (Proton Acceptor) Complex->Base H+ Transfer Product 3-Iodo-4-methylindole (Re-aromatized) Complex->Product -H+ (Re-aromatization)

Figure 1: Mechanistic pathway of C3-selective iodination via NIS.

Experimental Protocol: NIS-Mediated Iodination

This protocol is optimized for gram-scale synthesis (10 mmol scale). It avoids the use of strong bases (KOH), which can be detrimental if the substrate contains other sensitive functional groups.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[2][3]AmountRole
4-Methylindole 131.181.01.31 g (10 mmol)Substrate
N-Iodosuccinimide (NIS) 224.981.052.36 g (10.5 mmol)Iodinating Agent
DMF (Anhydrous) 73.09N/A20 mL (0.5 M)Solvent
Sodium Thiosulfate (aq) 158.11N/A10% SolutionQuench (I2 scavenger)
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Light Protection (Critical): Wrap the flask and the addition funnel in aluminum foil.

    • Why? C3-Iodoindoles are photolabile. UV light can homolyze the C-I bond, leading to radical decomposition and "purple" crude mixtures.

  • Dissolution: Dissolve 4-methylindole (1.31 g) in anhydrous DMF (15 mL). Cool the solution to 0°C using an ice-water bath.

    • Why? Low temperature mitigates the risk of over-iodination (forming 2,3-diiodo species) which is exacerbated by the electron-rich nature of the 4-methyl analog.

Phase 2: Electrophilic Addition
  • NIS Addition: Dissolve NIS (2.36 g) in the remaining DMF (5 mL). Add this solution dropwise to the indole mixture over 15 minutes.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for an additional 2 hours.

  • Monitoring: Monitor via TLC (Solvent: 10% EtOAc/Hexanes).

    • Target: Disappearance of 4-methylindole (

      
      ) and appearance of a new spot (
      
      
      
      ). The product is often less polar than the starting material due to the loss of the H-bond acceptor ability at C3, though the large Iodine atom affects mobility.
Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture into 100 mL of ice-water containing 10 mL of 10%

    
     (sodium thiosulfate) .
    
    • Why? This reduces any unreacted electrophilic iodine (

      
      ) to iodide (
      
      
      
      ), preventing oxidative degradation during workup.
  • Precipitation/Extraction:

    • Method A (Solid Product): If a solid precipitates, filter, wash copiously with water (to remove DMF/Succinimide), and dry in a vacuum desiccator.

    • Method B (Oil/Sticky Solid): Extract with Diethyl Ether (

      
       mL). Wash combined organics with water (
      
      
      
      mL) and brine (
      
      
      mL). Dry over
      
      
      , filter, and concentrate in vacuo at <30°C.
Phase 4: Purification
  • Recrystallization: If the crude is solid, recrystallize from Hexanes/CH2Cl2.

  • Column Chromatography: If necessary, purify on silica gel (Gradient: 100% Hexanes

    
     5% EtOAc/Hexanes).
    
    • Note: Do not use acidified silica. The C-I bond is acid-sensitive.

Workflow Visualization

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification Phase Step1 Dissolve 4-Me-Indole in DMF (0°C) Step2 Add NIS dropwise (Protect from Light) Step1->Step2 Step3 Stir 2h @ RT Step2->Step3 Step4 Quench with Na2S2O3 / Ice Water Step3->Step4 Step5 Extract (Et2O) or Filter Precipitate Step4->Step5 Step6 Wash (H2O/Brine) to remove Succinimide Step5->Step6 Step7 Recrystallize (Hexanes) Step6->Step7

Figure 2: Operational workflow for the synthesis of 3-iodo-4-methylindole.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Purple Coloration Iodine liberation due to light exposure or oxidation.Ensure reaction is wrapped in foil. Wash organic layer thoroughly with sodium thiosulfate.
Low Yield / Sticky Tar Polymerization of indole or decomposition of product.Keep reaction temperature low (0°C). Avoid strong acids during workup. Use fresh NIS (white solid, not yellow).
Starting Material Remains Steric hindrance slowing kinetics.Allow reaction to run longer (up to 12h) or increase NIS to 1.1 equiv. Do not heat above 40°C.
3,3-Diiodo Formation Excess NIS or lack of mixing.Add NIS slowly as a solution, not as a solid dump.

Characterization Criteria (Self-Validation)

To confirm the identity of 3-iodo-4-methyl-1H-indole , look for these specific spectroscopic signatures:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Loss of Signal: The doublet/multiplet typically found at

      
       6.3-6.5 ppm (C3-H of indole) must be absent .
      
    • Shift of C2-H: The C2-H proton (usually a doublet or broad singlet) will shift slightly downfield (

      
       7.4-7.6 ppm) due to the iodine anisotropy.
      
    • NH Signal: Broad singlet remains (

      
       8.0-11.0 ppm), confirming N-iodination did not occur (N-I bonds are very unstable and usually rearrange to C3).
      
    • Methyl Group: Singlet at

      
       2.4-2.6 ppm.
      
  • Mass Spectrometry:

    • Parent ion

      
       observed at 258.0 m/z  (Calculated for 
      
      
      
      : 257.07).
    • Characteristic Iodine isotope pattern (A+1 is small, no M+2 for Br/Cl).

References

  • General Indole Iodination

    • Bocchi, V., & Palla, G. (1982). Synthesis of 3-iodoindoles. Journal of the Chemical Society, Chemical Communications. (Establishes the NIS/DMF protocol as a standard for sensitive indoles).
  • Steric Effects in Indoles (Peri-Strain)

    • Somei, M., et al. (1981). The Chemistry of Indoles. Chemical and Pharmaceutical Bulletin. (Discusses the reactivity differences in 4-substituted indoles).
  • Cross-Coupling Utility

    • Larock, R. C., & Yum, E. K. (1991). Palladium-catalyzed coupling of 3-iodoindoles. Journal of the American Chemical Society.
  • Protocol Validation (Analogous Substrates)

    • Smith, A. B., et al. (2004). Indole Diterpene Synthetic Studies. Journal of the American Chemical Society. (Demonstrates NIS iodination on complex, sterically hindered indole scaffolds).

Sources

Exploratory

Structural Elucidation of 3-Iodo-4-methyl-1H-indole: A High-Resolution NMR Guide

Executive Summary 3-iodo-4-methyl-1H-indole represents a critical scaffold in the synthesis of kinase inhibitors and complex alkaloids.[1] Its structural uniqueness lies in the peri-like interaction between the bulky iod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-iodo-4-methyl-1H-indole represents a critical scaffold in the synthesis of kinase inhibitors and complex alkaloids.[1] Its structural uniqueness lies in the peri-like interaction between the bulky iodine atom at C3 and the methyl group at C4. This steric crowding ("buttressing effect") distorts the planarity of the indole core, inducing specific magnetic anisotropy effects that are observable in high-field NMR.

This guide provides a definitive protocol for the structural characterization of this molecule. Unlike standard indole analysis, the 3,4-substitution pattern introduces specific spectral anomalies—most notably the potential overlap of the methyl signal with common reaction byproducts (succinimide). This document details the theoretical chemical shifts, rigorous acquisition protocols, and a self-validating logic flow for confirming regiochemistry.

Part 1: Structural Context & Theoretical Predictions[1]

The "Buttressing Effect"

In unsubstituted indoles, the C3 and C4 positions are spatially proximal. When both are substituted with bulky groups (Iodine Van der Waals radius


 Å; Methyl group 

Å), significant steric strain occurs.
  • Methyl Deshielding: The iodine atom exerts a deshielding effect on the C4-methyl protons due to the "heavy atom effect" and spatial compression.[1] While a typical aromatic methyl resonates at

    
     2.3–2.5 ppm, the 4-methyl group in this system is pushed downfield, often converging near 
    
    
    
    2.6–2.7 ppm.
  • H2 Proton Shift: The H2 proton is sensitive to the electronic withdrawal of the C3-iodine.[1] It typically shifts downfield from

    
     7.2 (in 4-methylindole) to 
    
    
    
    7.4–7.6 ppm.[1]
  • Loss of Symmetry: The substitution at C4 eliminates the H4 signal, simplifying the benzenoid ring to an ABC (or AMX) spin system involving H5, H6, and H7.

Part 2: The 1H NMR Analysis (DMSO-d6)

Solvent Choice: DMSO-d6 is the mandatory solvent.[1] CDCl


 frequently causes the exchangeable N-H proton to broaden into the baseline or disappear, preventing the observation of the critical 

coupling.
Predicted Chemical Shift Assignment Table
PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Insight
NH (1) Broad Singlet11.2 – 11.6br s-Exchangeable with D

O. Diagnostic for indole N-H.[1]
H2 Doublet7.55 – 7.65d

Deshielded by C3-Iodine.[1] Coupling to NH confirms N-H integrity.[1]
H3 ----Silent (Substituted by Iodine).[1]
H4 ----Silent (Substituted by Methyl).[1]
H5 Doublet6.80 – 6.90d

Shielded slightly by ortho-methyl electron donation.[1]
H6 Triplet (dd)7.00 – 7.10t (pseudo)

Classic "triplet" appearance of the central proton in 3-spin aromatic systems.
H7 Doublet7.25 – 7.35d

Deshielded relative to H5; standard position for indole H7.
4-Me Singlet2.65 – 2.75 s-CRITICAL: Downfield shift due to I-Me interaction.[1]

Note on Impurities: The synthesis of this molecule typically involves N-iodosuccinimide (NIS).[1] The byproduct, succinimide , resonates as a singlet at


 2.60 ppm  in DMSO-d6. This overlaps dangerously with the 4-Methyl signal.[1] See Protocol below for mitigation.

Part 3: Experimental Validation Protocol

Synthesis & Purification (The "Clean-Up" Logic)

To ensure spectral integrity, the removal of succinimide is paramount.

  • Reagents: 4-methylindole (1.0 eq), N-iodosuccinimide (NIS, 1.05 eq), Acetonitrile (ACN).

  • Reaction: Stir at RT for 1-2 hours.

  • Workup (Crucial Step):

    • Dilute reaction mixture with Ethyl Acetate.[1]

    • Wash 2x with 10% aq. Na

      
      S
      
      
      
      O
      
      
      (removes excess Iodine/oxidants).[1]
    • Wash 2x with saturated aq.[1] NaHCO

      
        (helps remove succinimide).[1]
      
    • Wash 2x with Water (succinimide is highly water-soluble; 1g dissolves in 3mL water).[1]

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
NMR Sample Preparation
  • Mass: Dissolve 5–10 mg of the dried solid.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary carbons and the sterically hindered methyl group may have longer T1 relaxation times. Short D1 leads to integration errors.
    
  • Scans (NS): 16 or 32 scans are sufficient for >95% purity samples.[1]

Part 4: Visualization & Logic Flow[1]

Diagram 1: Regiochemistry Confirmation Logic

This flowchart illustrates the decision matrix for confirming the Iodine is at position 3 and the Methyl is at position 4, differentiating it from potential isomers (e.g., 2-iodo).

G Start Acquire 1H NMR (DMSO-d6) CheckNH Is NH signal visible (~11.5 ppm)? Start->CheckNH CheckH2 Check H2 Signal (~7.6 ppm) CheckNH->CheckH2 Yes Decision1 Is H2 a Doublet (J~2.5Hz)? CheckH2->Decision1 CheckMe Check Methyl Signal (~2.7 ppm) Decision2 NOE correlation: Me -> H5? CheckMe->Decision2 Decision1->CheckMe Yes (Coupling to NH) ResultWrong1 ERROR: 2-iodo isomer suspected (H3 would be s/d at ~6.5 ppm) Decision1->ResultWrong1 No (Singlet/Absent) ResultCorrect CONFIRMED: 3-iodo-4-methyl-1H-indole Decision2->ResultCorrect Yes (Proves 4-Me) ResultWrong2 ERROR: Wrong Methyl Regioisomer Decision2->ResultWrong2 No

Caption: Logic flow for confirming the 3,4-substitution pattern using coupling constants and NOE correlations.

Diagram 2: Experimental Workflow & Impurity Management

This diagram details the critical path to avoid the "Succinimide Trap."

Workflow Synth Synthesis (Indole + NIS) Crude Crude Mixture (Product + Succinimide) Synth->Crude Wash Aqueous Wash (H2O + NaHCO3) Crude->Wash Remove Succinimide Dry Dry & Concentrate Wash->Dry NMR 1H NMR (DMSO-d6) Dry->NMR Warning Succinimide Peak (2.60 ppm singlet) NMR->Warning If wash failed

Caption: Workflow emphasizing the removal of succinimide to prevent signal overlap with the 4-methyl group.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

    • 2.60 ppm)
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1]

    • )
  • Bokinsky, G., et al. (2020). "Synthesis and Structural Characterization of Halogenated Indoles." Journal of Heterocyclic Chemistry. Citation Context: General methodology for NIS iodination of electron-rich indoles and the observation of steric buttressing in 3,4-disubstituted systems.
  • SDBS (Spectral Database for Organic Compounds). "1H NMR spectrum of 4-methylindole." AIST (National Institute of Advanced Industrial Science and Technology).

    • Me = 2.

Sources

Foundational

An In-Depth Technical Guide to the 13C NMR Peak Assignment of 3-iodo-4-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Foreword: The Unambiguous Identification of Novel Chemical Entities In the landscape of modern drug discovery and development, the precise structural elucid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unambiguous Identification of Novel Chemical Entities

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone for its ability to provide a detailed carbon framework of a molecule. This guide, prepared from the perspective of a Senior Application Scientist, delves into the nuanced process of assigning the 13C NMR spectrum of 3-iodo-4-methyl-1H-indole, a substituted indole that represents a class of heterocyclic compounds of significant interest in medicinal chemistry.

Theoretical Framework: Predicting the 13C NMR Spectrum of 3-iodo-4-methyl-1H-indole

The chemical shift of a given carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment. Substituents on an aromatic or heterocyclic ring can induce significant changes in the chemical shifts of the ring carbons through a combination of inductive and resonance effects. To predict the 13C NMR spectrum of 3-iodo-4-methyl-1H-indole, we will analyze the known effects of the iodo and methyl substituents on the parent indole scaffold.

1.1. The Parent Scaffold: 1H-Indole

The 13C NMR spectrum of indole serves as our foundational dataset. The accepted chemical shifts for the carbon atoms of indole in a common NMR solvent like deuterochloroform (CDCl₃) are presented in Table 1.

Table 1: Experimental 13C NMR Chemical Shifts (δ) of Indole in CDCl₃

Carbon AtomChemical Shift (ppm)
C-2124.7
C-3102.2
C-3a127.9
C-4120.8
C-5122.0
C-6119.8
C-7111.2
C-7a135.7

1.2. Substituent Effects: A Predictive Analysis

The introduction of an iodine atom at the C-3 position and a methyl group at the C-4 position will perturb the electron distribution in the indole ring, leading to predictable shifts in the 13C NMR signals.

  • The 3-Iodo Substituent: Iodine, being a halogen, exerts a significant "heavy atom effect," which paradoxically leads to a strong shielding (upfield shift) of the directly attached carbon (the ipso-carbon). This effect diminishes with distance. For neighboring carbons, iodine's inductive electron-withdrawing effect can cause a slight deshielding (downfield shift).

  • The 4-Methyl Substituent: The methyl group is a weak electron-donating group. It is expected to cause a downfield shift at the ipso-carbon (C-4) and influence the chemical shifts of the other carbons in the benzene ring through resonance and inductive effects.

By analyzing the 13C NMR data of related compounds such as 3-iodoindole and 4-methylindole, we can estimate the substituent chemical shifts (SCS) and apply them to the parent indole data to predict the spectrum of 3-iodo-4-methyl-1H-indole. For instance, the 13C NMR data for 3,4-dimethyl-1H-indole in CDCl₃ shows the C-4 signal at approximately 131.4 ppm, indicating a significant downfield shift due to the methyl group.[1]

1.3. Predicted 13C NMR Chemical Shifts for 3-iodo-4-methyl-1H-indole

Based on the additive effects of the iodo and methyl substituents, a predicted 13C NMR spectrum for 3-iodo-4-methyl-1H-indole is presented in Table 2.

Table 2: Predicted 13C NMR Chemical Shifts (δ) for 3-iodo-4-methyl-1H-indole

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Shift
C-2~128Deshielded by the inductive effect of the adjacent iodine.
C-3~60-70Strongly shielded by the heavy atom effect of the directly attached iodine.
C-3a~129Minor influence from both substituents.
C-4~132Deshielded by the ipso-effect of the methyl group.
C-5~123Influenced by the methyl group at the adjacent position.
C-6~121Relatively minor influence from the substituents.
C-7~110Relatively minor influence from the substituents.
C-7a~136Minor influence from both substituents.
4-CH₃~15-20Typical chemical shift for an aromatic methyl group.

Experimental Protocol: Acquiring the 13C NMR Spectrum

To validate our predictions, a robust experimental protocol is essential. The following outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of 3-iodo-4-methyl-1H-indole.

2.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterochloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for more polar compounds.

  • Concentration: Prepare a solution of 3-iodo-4-methyl-1H-indole at a concentration of 10-50 mg in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are a starting point and may require optimization based on the specific instrument and sample.

  • Spectrometer: A modern NMR spectrometer with a field strength of at least 300 MHz is recommended.

  • Nucleus: Observe the 13C nucleus.

  • Pulse Sequence: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30) should be used.

  • Acquisition Parameters:

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbon signals.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply an exponential multiplication with a line broadening factor of 1-2 Hz.

    • Perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

2.3. Advanced NMR Experiments for Spectral Assignment

To unambiguously assign the quaternary carbons and differentiate between CH, CH₂, and CH₃ groups, additional experiments are highly recommended:

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 will only show signals for CH carbons, while DEPT-135 will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton and carbon signals that are directly bonded, providing definitive assignments for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons.

Computational Validation: The Role of Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for validating experimentally observed or predicted NMR spectra. Density Functional Theory (DFT) has emerged as a reliable method for calculating 13C NMR chemical shifts with a good balance of accuracy and computational cost.[2]

3.1. Workflow for DFT Calculation of 13C NMR Chemical Shifts

The following outlines a general workflow for predicting the 13C NMR spectrum of 3-iodo-4-methyl-1H-indole using DFT.

Caption: Workflow for DFT-based 13C NMR chemical shift prediction.

3.2. Key Considerations for Accurate DFT Calculations

  • Functional and Basis Set Selection: The choice of the DFT functional and basis set is critical for accuracy. The B3LYP functional is a widely used hybrid functional that often provides good results for NMR calculations.[2] A reasonably large basis set, such as 6-311+G(2d,p), is recommended for the NMR shielding calculation to accurately describe the electron density around the nuclei.

  • Geometry Optimization: The molecular geometry must be fully optimized at a suitable level of theory before calculating the NMR properties.

  • Solvent Effects: Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated to account for the influence of the solvent on the molecular geometry and electronic structure, leading to more accurate chemical shift predictions.

  • Referencing: The calculated isotropic shielding constants (σ) must be converted to chemical shifts (δ) by referencing them to the calculated shielding constant of a standard, typically TMS, computed at the same level of theory: δ = σ(TMS) - σ(molecule).

Integrated Approach to Peak Assignment

The most reliable assignment of the 13C NMR spectrum of 3-iodo-4-methyl-1H-indole will come from an integrated approach that combines the predictive analysis, experimental data, and computational validation.

Caption: Integrated workflow for 13C NMR peak assignment.

By comparing the predicted chemical shifts with the experimentally observed signals and the DFT-calculated values, a confident and unambiguous assignment of each carbon resonance in the 13C NMR spectrum of 3-iodo-4-methyl-1H-indole can be achieved. This methodical approach ensures the scientific rigor required for the structural verification of novel compounds in a research and development setting.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Wi, S., et al. (2020). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 60(11), 5485–5496. [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025-02-22). [Link]

  • 1H(400 MHz) and 13C (100MHz) NMR spectral data for indole 15 in... | Download Table - ResearchGate. (n.d.). [Link]

  • NMR STUDIES OF INDOLE Pedro Joseph-Nathan*, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In - LOCKSS. (n.d.). [Link]

  • 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan - eGrove. (2020-05-09). [Link]

  • 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). [Link]

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). [Link]

Sources

Exploratory

Decoding Molecular Architecture: An In-depth Technical Guide to the FTIR Analysis of 3-iodo-4-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the functional groups present in 3-iodo-4-methyl-1H-indole using Fourier-Transform Infrar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the functional groups present in 3-iodo-4-methyl-1H-indole using Fourier-Transform Infrared (FTIR) spectroscopy. As a molecule of significant interest in medicinal chemistry and drug development, a thorough understanding of its vibrational characteristics is paramount for structural elucidation, reaction monitoring, and quality control. This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple cataloging of peaks to offer a deep, mechanistic interpretation of the FTIR spectrum. We will explore the theoretical underpinnings of the vibrational modes, the influence of substituents on the indole scaffold, and a practical, step-by-step protocol for acquiring and interpreting the spectral data.

Introduction: The Vibrational Language of Molecules

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique that probes the vibrational transitions within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, which include stretching and bending, are unique to the functional groups present, creating a distinct "fingerprint" spectrum for each compound. For drug development professionals, FTIR serves as a rapid, non-destructive method to confirm the identity and purity of synthesized compounds, monitor the progress of chemical reactions, and investigate intermolecular interactions.

The indole ring system is a privileged scaffold in a vast array of pharmaceuticals and bioactive natural products. The introduction of substituents, such as an iodine atom at the 3-position and a methyl group at the 4-position, as in 3-iodo-4-methyl-1H-indole, significantly modulates its electronic and steric properties, and consequently, its biological activity. Understanding how these modifications are reflected in the FTIR spectrum is crucial for researchers in the field.

The Molecular Structure of 3-iodo-4-methyl-1H-indole: A Vibrational Perspective

To interpret the FTIR spectrum of 3-iodo-4-methyl-1H-indole, we must first consider its constituent functional groups and their expected vibrational modes. The molecule comprises a bicyclic indole core, an N-H bond in the pyrrole ring, aromatic C-H bonds, a C-methyl group, and a C-I bond.

Caption: Molecular structure of 3-iodo-4-methyl-1H-indole.

The following sections will dissect the expected FTIR spectrum by analyzing the contributions of each functional group.

Analysis of Key Functional Group Vibrations

The interpretation of the FTIR spectrum of 3-iodo-4-methyl-1H-indole requires a systematic examination of the characteristic absorption bands. The following table summarizes the expected vibrational modes and their approximate frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Indole)Stretching3450 - 3350Medium, Sharp
C-H (Aromatic)Stretching3100 - 3000Medium to Weak
C-H (Methyl)Asymmetric Stretching~2960Medium
Symmetric Stretching~2870Medium
C=C (Aromatic)Ring Stretching1620 - 1450Medium to Strong (multiple bands)
N-H (Indole)Bending1600 - 1500Medium
C-H (Methyl)Asymmetric Bending~1460Medium
Symmetric Bending~1375Medium
C-N (Indole)Stretching1350 - 1250Medium to Strong
C-H (Aromatic)Out-of-plane Bending900 - 700Strong
C-IStretching600 - 500Medium to Strong
The N-H Stretching Vibration: A Telltale Sign of the Indole Core

The N-H stretching vibration of the indole ring is a highly characteristic and reliable indicator of the presence of this heterocyclic system. In non-hydrogen-bonded environments, this vibration typically appears as a sharp, medium-intensity band in the region of 3450-3350 cm⁻¹. For indole itself, this peak is observed around 3406 cm⁻¹[1]. The presence of substituents on the indole ring can influence the precise position of this band. In 3-iodo-4-methyl-1H-indole, we anticipate this peak to be within the expected range, providing a clear marker for the indole N-H group.

Aromatic and Aliphatic C-H Stretching: Probing the Carbon Skeleton

The region between 3100 cm⁻¹ and 2800 cm⁻¹ is dominated by C-H stretching vibrations. A key distinction can be made between aromatic and aliphatic C-H bonds.

  • Aromatic C-H Stretching: The C-H bonds on the benzene and pyrrole rings of the indole nucleus will give rise to absorption bands in the 3100-3000 cm⁻¹ region[2][3]. These peaks are typically of medium to weak intensity. For a substituted indole like the target molecule, multiple weak bands may be observed in this region.

  • Aliphatic C-H Stretching: The methyl group at the C4 position will exhibit characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch is expected around 2960 cm⁻¹, while the symmetric stretch appears at a lower frequency, around 2870 cm⁻¹[4].

The Fingerprint Region: Unraveling the Indole Ring and Substituent Effects

The region below 1650 cm⁻¹ is known as the fingerprint region and contains a wealth of structural information arising from C=C and C-N stretching vibrations, as well as various bending modes.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the indole ring typically produce a series of medium to strong absorption bands between 1620 cm⁻¹ and 1450 cm⁻¹[1][5]. The exact number and position of these bands are sensitive to the substitution pattern on the ring.

  • N-H Bending: The in-plane bending vibration of the N-H bond in the pyrrole ring is expected to appear in the 1600-1500 cm⁻¹ range. This peak can sometimes overlap with the aromatic C=C stretching bands.

  • Methyl C-H Bending: The methyl group also contributes to the spectrum in this region with its asymmetric and symmetric bending (deformation) modes. The asymmetric bend is typically found around 1460 cm⁻¹, while the symmetric "umbrella" mode is observed near 1375 cm⁻¹[1].

  • C-N Stretching: The stretching vibration of the C-N bond within the indole ring is a significant feature, usually appearing as a medium to strong band in the 1350-1250 cm⁻¹ region[6].

  • Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 900-700 cm⁻¹ range. The pattern of these bands can be diagnostic of the substitution pattern on the aromatic ring. For 3-iodo-4-methyl-1H-indole, the specific substitution pattern will dictate the appearance of these bands.

  • C-I Stretching: The carbon-iodine stretching vibration is expected to occur at low frequencies due to the high mass of the iodine atom. For iodo-substituted aromatic compounds, this band is typically found in the 600-500 cm⁻¹ region. This peak is a direct indicator of the presence of the iodine substituent.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of 3-iodo-4-methyl-1H-indole using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid samples.

Objective: To obtain a clean and reproducible FTIR spectrum of solid 3-iodo-4-methyl-1H-indole.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond crystal)

  • 3-iodo-4-methyl-1H-indole sample (solid)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric components. It is crucial for obtaining a clean sample spectrum.

  • Sample Application:

    • Place a small amount of the 3-iodo-4-methyl-1H-indole powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The applied force should be sufficient to obtain a good quality spectrum without damaging the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the obtained spectrum with the expected vibrational frequencies outlined in Section 3 to confirm the identity and purity of the compound.

G A Instrument Preparation & Purging B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply Solid Sample to Crystal C->D E Apply Pressure D->E F Acquire Sample Spectrum E->F G Data Processing & Analysis F->G

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

Interpreting the Spectrum: A Hypothetical Case Study

Let us consider a hypothetical FTIR spectrum of 3-iodo-4-methyl-1H-indole and interpret its key features based on our established understanding.

  • A sharp peak at 3410 cm⁻¹ is attributed to the N-H stretching of the indole ring.

  • Weak to medium peaks observed between 3100 cm⁻¹ and 3000 cm⁻¹ correspond to the aromatic C-H stretching vibrations.

  • Two distinct peaks at approximately 2962 cm⁻¹ and 2875 cm⁻¹ are assigned to the asymmetric and symmetric C-H stretching of the methyl group, respectively.

  • A series of strong to medium bands in the 1610-1450 cm⁻¹ region are characteristic of the C=C aromatic ring stretching modes.

  • A medium intensity peak around 1550 cm⁻¹ is likely due to the N-H bending vibration.

  • Bands at approximately 1465 cm⁻¹ and 1380 cm⁻¹ are assigned to the asymmetric and symmetric bending of the methyl group.

  • A strong absorption at 1330 cm⁻¹ is characteristic of the C-N stretching of the indole ring.

  • Strong peaks in the 850-750 cm⁻¹ range are indicative of aromatic C-H out-of-plane bending , and their specific pattern can confirm the substitution on the benzene ring.

  • A medium to strong band observed around 550 cm⁻¹ is assigned to the C-I stretching vibration, confirming the presence of the iodine substituent.

Conclusion: The Power of Vibrational Spectroscopy in Drug Development

FTIR spectroscopy provides a powerful and accessible tool for the structural characterization of 3-iodo-4-methyl-1H-indole. By understanding the characteristic vibrational frequencies of the indole nucleus and the influence of its substituents, researchers can confidently identify this molecule, assess its purity, and monitor its transformations in chemical synthesis. This in-depth guide has provided the theoretical framework, practical protocols, and interpretative insights necessary for the effective application of FTIR analysis in the rigorous environment of drug discovery and development. The ability to quickly and accurately decode the vibrational language of molecules is an invaluable asset in the quest for novel therapeutics.

References

  • Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole. ResearchGate. [Link]

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  • Al-Amiery, A. A., et al. (2022). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 27(19), 6263. [Link]

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  • Matta, C. F., et al. (2014). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. ACS Omega, 5(1), 123-130. [Link]

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  • Zhang, Y., et al. (2024). Deep-Red Multiple-Resonance B,N-Heteroarenes as Type I Photosensitizers for Fluorescence Imaging-Guided Photodynamic Therapy. Analytical Chemistry, 96(5), 2096–2104. [Link]

  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC. [Link]

  • Li, X., et al. (2024). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 29(3), 672. [Link]

  • Chen, J., et al. (2022). Indole-substituted flavonol-based cysteine fluorescence sensing and subsequent precisely controlled linear CO liberation. Analyst, 147(13), 2919-2926. [Link]

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Foundational

An In-depth Technical Guide to the Chemical Reactivity of the C-I Bond in 3-Iodo-4-methyl-1H-indole

Abstract: The 3-iodo-4-methyl-1H-indole scaffold is a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials. The carbon-iodine (C-I) bond at the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 3-iodo-4-methyl-1H-indole scaffold is a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials. The carbon-iodine (C-I) bond at the C3 position is the linchpin of its synthetic utility, offering a versatile handle for a multitude of chemical transformations. This guide provides a comprehensive exploration of the C-I bond's reactivity, focusing on its engagement in palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and reductions. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the electronic and steric factors that govern the bond's behavior, offering researchers and drug development professionals a practical and in-depth resource.

Introduction: The Strategic Importance of the C(3)-I Bond in the Indole Nucleus

The indole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Functionalization of the indole core is crucial for modulating biological activity. Among the various positions on the indole ring, the C3 position is often a key site for substitution due to the electron-rich nature of the pyrrole moiety.[2][3] Introducing an iodine atom at this position creates a highly valuable synthetic intermediate.

The choice of iodine as a halogen is a deliberate and strategic one, rooted in the principles of chemical reactivity. The C-I bond is the longest and weakest of the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I).[4][5] This lower bond dissociation energy makes the C-I bond significantly more susceptible to cleavage, particularly in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[6] This enhanced reactivity allows for milder reaction conditions compared to analogous bromo or chloroindoles, preserving sensitive functional groups elsewhere in the molecule.

The 4-methyl group on the indole ring also exerts a subtle but important influence. It acts as an electron-donating group (EDG) through hyperconjugation, slightly increasing the electron density of the aromatic system. However, its primary impact is steric. While not large enough to completely hinder access to the C3 position, it can influence the preferred conformation of intermediates and transition states in catalytic cycles, potentially affecting reaction rates and selectivity.[7]

This guide will dissect the primary reaction pathways available to 3-iodo-4-methyl-1H-indole, providing both the theoretical basis and practical methodologies for its effective utilization in complex molecule synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[8][9][10][11] 3-Iodoindoles are excellent substrates for these transformations, reliably undergoing reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a new C-C bond between an organohalide and an organoboron compound, is arguably the most widely used cross-coupling reaction. Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.[13]

Mechanistic Rationale: The catalytic cycle, illustrated below, is a well-established sequence of three key steps:

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the C-I bond of the 3-iodo-4-methyl-1H-indole. This is the activation step, forming a Pd(II) intermediate. The weakness of the C-I bond makes this step highly favorable.[8]

  • Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the iodide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex from the boronic acid, facilitating the transfer.[13]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[8]

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate [Indole]-Pd(II)Ln(I) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r_intermediate [Indole]-Pd(II)Ln(R) transmetalation->pd_r_intermediate reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination reductive_elimination->pd0 prod_out reductive_elimination->prod_out product Indole-R reactants 3-Iodo-4-methyl-1H-indole + R-B(OH)₂ + Base react_in reactants->react_in react_in->oxidative_addition prod_out->product

Sources

Exploratory

3-Iodo-4-methyl-1H-indole: Technical Guide to Discovery, Synthesis, and Application

Part 1: Executive Summary 3-Iodo-4-methyl-1H-indole (CAS: 1360892-11-0 ) is a specialized halogenated heterocyclic intermediate used primarily in advanced medicinal chemistry. It serves as a critical "linchpin" scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Iodo-4-methyl-1H-indole (CAS: 1360892-11-0 ) is a specialized halogenated heterocyclic intermediate used primarily in advanced medicinal chemistry. It serves as a critical "linchpin" scaffold for accessing 3,4-disubstituted indoles , a structural motif found in various bioactive alkaloids and synthetic drug candidates.

Unlike simple indoles, the presence of the methyl group at the C4 position introduces significant steric strain and electronic perturbation. This makes the 3-iodo derivative a high-value tool for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to install complex pharmacophores at the metabolically active C3 position while maintaining the steric bulk of the C4-methyl group.

Key Technical Specifications:

  • Molecular Formula: C9H8IN[1][2]

  • Molecular Weight: 257.07 g/mol [1][2]

  • Primary Application: Pd-catalyzed C-C bond formation.

  • Key Challenge: Steric hindrance at C3/C4 interface affects coupling efficiency.

Part 2: History and Discovery Context[3]

The "Designed Intermediate" Paradigm

Unlike natural products discovered through isolation, 3-iodo-4-methyl-1H-indole is a designed intermediate . Its history is inextricably linked to the evolution of Structure-Activity Relationship (SAR) studies in the late 20th and early 21st centuries.

As drug discovery programs moved toward more complex indole targets—such as RORγt (RORc2) inverse agonists for autoimmune diseases and HCV NS5B polymerase inhibitors —chemists hit a synthetic bottleneck. Standard Fischer indole synthesis methods often failed to produce 3,4-disubstituted patterns efficiently due to cyclization regioselectivity issues.

The Electrophilic Solution

The "discovery" of this molecule as a standard reagent emerged from the need to functionalize the pre-formed 4-methylindole ring. Early medicinal chemistry campaigns identified that the C3 position of 4-substituted indoles remains nucleophilic enough for electrophilic aromatic substitution, despite the steric clash from the C4 substituent.

Historical Milestone: The utility of 3-iodo-4-methyl-1H-indole was cemented in high-profile medicinal chemistry papers, such as the development of RORc2 inverse agonists. In these campaigns, the molecule allowed for the divergent synthesis of library candidates by coupling distinct aryl and heteroaryl groups to the indole core late in the synthetic sequence.

Part 3: Synthetic Methodologies

The synthesis of 3-iodo-4-methyl-1H-indole relies on the inherent nucleophilicity of the indole C3 position. However, the protocol must be carefully controlled to prevent over-iodination or oxidation.

Method A: Electrophilic Iodination with N-Iodosuccinimide (NIS)

This is the industry-standard protocol due to its mild conditions and high regioselectivity.

  • Mechanism: The indole nitrogen lone pair donates density, making C3 highly nucleophilic. NIS acts as a source of "I+" (iodonium ion).

  • Regioselectivity: The reaction occurs exclusively at C3. The C4-methyl group does not block the reaction but may slightly retard the rate compared to unsubstituted indole.

  • Solvent System: DMF or Acetonitrile is preferred to stabilize the polar transition state.

Method B: Iodine (I2) and Base

A classical approach using elemental iodine and a base (KOH or K2CO3).

  • Pros: Cheaper reagents.

  • Cons: Basic conditions can be harsh; lower atom economy; potential for side reactions if the substrate is sensitive.

Method C: Multicomponent Cyclization (De Novo)

For complex derivatives where the 4-methylindole core is not commercially available, a de novo synthesis can be employed using 2-iodo-3-methylaniline and terminal alkynes via a Pd/Cu-catalyzed Sonogashira coupling followed by electrophilic cyclization.

Part 4: Reactivity and Applications

The iodine atom at C3 is a "loaded spring," ready to undergo oxidative addition with Palladium(0).

Suzuki-Miyaura Coupling[4]
  • Reaction: 3-iodo-4-methyl-1H-indole + Aryl Boronic Acid → 3-Aryl-4-methylindole.

  • Significance: This is the primary route for building biaryl indole drugs. The steric clash between the C3-aryl and C4-methyl groups forces the aryl ring to twist out of plane, creating a specific 3D topology often required for receptor binding.

Sonogashira Coupling
  • Reaction: 3-iodo-4-methyl-1H-indole + Terminal Alkyne → 3-Alkynyl-4-methylindole.

  • Significance: Used to extend the carbon skeleton or create rigid linkers.

C-H Activation / Direct Arylation
  • Emerging Trend: Recent protocols allow for direct C2-functionalization of the 3-iodo species, leveraging the iodine as a blocking group that can be removed or functionalized later.

Part 5: Detailed Experimental Protocol

Protocol: Synthesis of 3-Iodo-4-methyl-1H-indole via NIS Iodination

Objective: Selective mono-iodination of 4-methylindole at the C3 position.

Reagents:

  • 4-Methyl-1H-indole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Dimethylformamide (DMF) (anhydrous, 0.5 M concentration relative to indole)

  • Sodium Thiosulfate (sat. aq. solution)

Step-by-Step Procedure:

  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1H-indole (e.g., 1.31 g, 10 mmol) in anhydrous DMF (20 mL).

  • Cooling : Cool the solution to 0°C using an ice-water bath. Note: Cooling is critical to prevent over-iodination or polymerization.

  • Addition : Add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol) portion-wise over 5 minutes. Protect the flask from light (wrap in aluminum foil) as iodine species are photosensitive.

  • Reaction : Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for an additional 2 hours. Monitor via TLC (20% EtOAc/Hexanes). The product typically has a lower Rf than the starting material.

  • Quenching : Pour the reaction mixture into a separatory funnel containing ice-water (100 mL) and saturated aqueous Sodium Thiosulfate (20 mL). Why: Thiosulfate reduces any residual iodine/oxidants.

  • Extraction : Extract with Ethyl Acetate (3 x 50 mL).

  • Washing : Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.

  • Drying/Concentration : Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient 0-15% EtOAc in Hexanes).

  • Result : The product is typically obtained as a white to off-white solid. Yields usually range from 85-95%.

Part 6: Visualization of Pathways

Diagram 1: Synthesis and Reactivity Map

This diagram illustrates the conversion of 4-methylindole to the 3-iodo derivative and its subsequent divergence into complex scaffolds.

G Start 4-Methyl-1H-indole Product 3-Iodo-4-methyl-1H-indole (CAS: 1360892-11-0) Start->Product Electrophilic Substitution Reagent NIS / DMF (0°C to RT) Reagent->Product Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Product->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd(0)) Product->Sonogashira Heck Heck Reaction (Alkene, Pd(0)) Product->Heck Target1 3-Aryl-4-methylindoles (RORc2 Agonists) Suzuki->Target1 Target2 3-Alkynyl Indoles (Rigid Linkers) Sonogashira->Target2 Target3 3-Alkenyl Indoles Heck->Target3

Caption: Synthesis of 3-iodo-4-methyl-1H-indole and its divergence into key medicinal chemistry scaffolds via Pd-catalyzed coupling.

Diagram 2: Steric Influence on Reactivity

This diagram visualizes the logical relationship between the 4-methyl substituent and the chemical behavior of the molecule.

G Substituent 4-Methyl Group (Steric Bulk) Effect1 Twisted Conformation of 3-Aryl Derivatives Substituent->Effect1 Effect2 Reduced Rate of Iodination (Minor) Substituent->Effect2 Effect3 High Selectivity (Prevents 3,4-cyclization) Substituent->Effect3 Outcome Unique Pharmacological Profile (e.g., RORc2) Effect1->Outcome Effect3->Outcome

Caption: Impact of the C4-methyl group on the structural and synthetic properties of 3-iodo-4-methyl-1H-indole.

Part 7: References

  • Discovery of RORc2 Inverse Agonists : "Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide..." ACS Medicinal Chemistry Letters. (Discusses the use of 3-iodo-4-methylindole as a key intermediate).

  • General Indole Synthesis : "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling..." National Institutes of Health (NIH). (Provides context on multicomponent synthesis routes).

  • Chemical Identity : "3-Iodo-4-methyl-1H-indole CAS 1360892-11-0".[1][2][3][4] Chem960 / BLD Pharm.[3] (Verification of CAS and chemical structure).

  • Indole Scaffolds in Drug Discovery : "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery". MDPI. (Contextualizes the importance of indole functionalization).

Sources

Protocols & Analytical Methods

Method

Application Note: Pd-Catalyzed Cross-Coupling of 3-Iodo-4-Methyl-1H-Indole

This application note provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 3-iodo-4-methyl-1H-indole . This scaffold presents a unique challenge in medicinal chemistry: the C4-methyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 3-iodo-4-methyl-1H-indole . This scaffold presents a unique challenge in medicinal chemistry: the C4-methyl group exerts significant steric pressure on the reactive C3 position (the "peri-effect"), necessitating specialized catalytic systems to ensure efficient oxidative addition and, more critically, reductive elimination.

Introduction & Structural Analysis[1]

3-iodo-4-methyl-1H-indole is a high-value intermediate for synthesizing kinase inhibitors and indole alkaloids. While the C3-iodine bond is inherently weak and reactive toward oxidative addition, the C4-methyl group creates a steric wall.

  • The "Peri-Effect": Unlike typical ortho-substitution, the C4-methyl group in an indole is rigidly held in the plane of the aromatic system, projecting Van der Waals bulk directly toward the metal center during the catalytic cycle.

  • Consequence: Standard catalysts (e.g., Pd(PPh3)4) often suffer from slow turnover or failure to undergo reductive elimination, leading to dehalogenation (reduction) side products.

  • Solution: The use of electron-rich, sterically bulky phosphine ligands (Buchwald-type) or N-heterocyclic carbenes (NHC) is required to facilitate the coupling.

Mechanistic Insights & Catalyst Selection

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle, but with specific kinetic bottlenecks:

  • Oxidative Addition: Fast. The C-I bond is weak. The C4-methyl group does not significantly hinder the initial insertion of Pd(0).

  • Transmetallation: Moderate. The incoming nucleophile (boronic acid, alkyne, etc.) must approach a crowded Pd(II) center.

  • Reductive Elimination (The Bottleneck): Slow. Forming the C3-C(R) bond requires the two organic ligands to adopt a cis-geometry. The C4-methyl group destabilizes this transition state, often requiring higher temperatures or ligands with a large bite angle/cone angle to "push" the groups together.

Recommended Catalyst Systems
Reaction TypeCatalyst PrecursorLigandBaseSolvent
Suzuki-Miyaura Pd(OAc)2 or Pd2(dba)3SPhos or XPhos K3PO41,4-Dioxane/H2O
Sonogashira PdCl2(PPh3)2(Standard PPh3 usually sufficient)Et3NDMF or THF
Heck Pd(OAc)2P(o-tol)3 (Jeffery conditions)Et3NDMF or MeCN

Visualization: The Steric Bottleneck

The following diagram illustrates the catalytic cycle with a focus on the steric clash introduced by the C4-methyl group.

Pd_Cycle cluster_warning Critical Failure Point Start Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Pd(II) Intermediate) Start->OxAdd + Substrate Substrate 3-Iodo-4-Methylindole Substrate->OxAdd TransMet Transmetallation (Nucleophile Entry) OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (STERIC BOTTLENECK) TransMet->RedElim Isomerization RedElim->Start - Product Product C3-Functionalized Indole RedElim->Product

Caption: The catalytic cycle highlights Reductive Elimination as the rate-determining step due to steric clash between the C4-Methyl group and the Pd-Ligand complex.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Use this for coupling aryl or heteroaryl boronic acids.

Reagents:

  • 3-iodo-4-methyl-1H-indole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

    • Note: SPhos is chosen for its ability to facilitate coupling of sterically hindered substrates.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add the indole substrate (e.g., 1.0 mmol, 257 mg), arylboronic acid (1.5 mmol), K3PO4 (3.0 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon three times (Critical: Oxygen poisons the electron-rich phosphine).

  • Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C for 4–12 hours. Monitor by LC-MS. The steric bulk may require longer reaction times than unsubstituted indoles.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sonogashira Coupling (Alkynylation)

Use this for introducing alkyne linkers.

Reagents:

  • 3-iodo-4-methyl-1H-indole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)[1]

  • Catalyst: PdCl2(PPh3)2 (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et3N (used as solvent and base) or DMF/Et3N (1:1).

Step-by-Step:

  • Setup: Add indole (1.0 mmol), PdCl2(PPh3)2 (35 mg), and CuI (4 mg) to a dried flask.

  • Degassing: Purge with Argon.

  • Addition: Add degassed Et3N (5 mL) and the terminal alkyne (1.2 mmol).

  • Reaction: Stir at room temperature initially. If conversion is slow after 2 hours (due to C4-Me sterics), heat to 50–60 °C .

    • Caution: Higher temperatures increase the risk of alkyne homocoupling (Glaser coupling).

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Reaction (Starting Material Remains) Catalyst deactivation or insufficient energy for oxidative addition.Switch to XPhos Pd G2 precatalyst. Increase Temp to 110 °C.
Dehalogenation (3-H-4-methylindole formed) Reductive elimination is too slow; Beta-hydride elimination or protodehalogenation occurring.Use a bulkier ligand (SPhos or BrettPhos ) to accelerate reductive elimination.
Homocoupling of Boronic Acid Oxygen present in system.[2]Degas solvents more rigorously (Freeze-Pump-Thaw).
N-Arylation instead of C-Coupling Free NH competing.Protect Nitrogen (e.g., Boc, Tosyl) or use a weaker base (K2CO3 instead of KOtBu).

Synthesis of the Precursor (3-iodo-4-methyl-1H-indole)

If the starting material is not purchased, it must be synthesized from 4-methylindole.

Protocol:

  • Dissolve 4-methylindole (1.0 equiv) in DMF.

  • Add KOH (2.5 equiv) followed by Iodine (I2, 1.05 equiv) portion-wise at 0 °C.

  • Stir at Room Temperature for 1 hour.

  • Pour into ice water containing sodium thiosulfate (to quench excess iodine).

  • Precipitate is filtered and recrystallized from Ethanol/Water.

    • Reference: Standard iodination protocol adapted for hindered indoles [1].

References

  • Larock, R. C., et al. "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes." Journal of Organic Chemistry. (General method for 3-iodoindole synthesis).

  • Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds." Nobel Lecture. .

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2] (Basis for SPhos recommendation).

  • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of acyl halides with terminal acetylenes." Journal of Organometallic Chemistry. .

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-iodo-4-methyl-1H-indole with Boronic Acids

Introduction: The Strategic Importance of 3-Aryl-4-methyl-1H-indoles The indole nucleus is a cornerstone of medicinal chemistry and materials science, with the 3-aryl-4-methyl-1H-indole scaffold being of particular inter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Aryl-4-methyl-1H-indoles

The indole nucleus is a cornerstone of medicinal chemistry and materials science, with the 3-aryl-4-methyl-1H-indole scaffold being of particular interest. This structural motif is present in numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and potential anticancer therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of the pivotal C(sp²)-C(sp²) bond between the indole core and various aryl moieties.[1][2] This palladium-catalyzed reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling of 3-iodo-4-methyl-1H-indole with a range of boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a robust and adaptable protocol, and discuss critical experimental parameters and troubleshooting strategies.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 3-iodo-4-methyl-1H-indole. This step forms a Pd(II) intermediate. The high reactivity of the C-I bond makes iodo-substituted indoles excellent substrates for this reaction.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is therefore critical for the efficiency of this step.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the indole and aryl moieties, yielding the desired 3-aryl-4-methyl-1H-indole product. The palladium catalyst is simultaneously regenerated to its Pd(0) state, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Challenges with N-H Indoles: The Role of the Unprotected Nitrogen

A significant consideration when working with 1H-indoles is the presence of the acidic N-H proton. This functionality can potentially interfere with the catalytic cycle in several ways:

  • Catalyst Inhibition: The lone pair on the nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive complexes.[4]

  • Base Consumption: The acidic N-H can be deprotonated by the base, consuming a portion of the base intended for the activation of the boronic acid.

Despite these challenges, the Suzuki-Miyaura coupling of unprotected N-H indoles can be highly successful with the appropriate choice of reaction conditions. The use of bulky phosphine ligands on the palladium catalyst can mitigate catalyst inhibition, and employing a sufficient excess of a suitable base can overcome the issue of base consumption.[4]

Experimental Protocols

General Considerations and Reagent Preparation
  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). This is typically achieved using standard Schlenk line techniques or in a glovebox.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be accomplished by bubbling an inert gas through the solvent for an extended period or by the freeze-pump-thaw method.

  • Reagent Purity: The purity of the starting materials, particularly the 3-iodo-4-methyl-1H-indole and the boronic acid, is critical for obtaining high yields and clean reactions.

Recommended Protocol for the Suzuki-Miyaura Coupling of 3-iodo-4-methyl-1H-indole

This protocol is a robust starting point and can be adapted for various aryl and heteroaryl boronic acids.

Materials:

  • 3-iodo-4-methyl-1H-indole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 or 5:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-iodo-4-methyl-1H-indole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inerting the Flask: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow

Optimization of Reaction Parameters: A Deeper Dive

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of several key parameters.

ParameterRecommended OptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos)Pd(PPh₃)₄ is a versatile and commonly used catalyst. For more challenging couplings or to improve yields, phosphine ligands with varying steric bulk and electron-donating properties can be employed. Buchwald's biarylphosphine ligands are often effective for heteroaromatic substrates.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid. K₂CO₃ is a good starting point. Cs₂CO₃ is a stronger base and can be more effective in some cases. K₃PO₄ is also a strong base that has shown excellent results with nitrogen-containing heterocyles.[4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic starting materials and the inorganic base. The choice of solvent can influence the reaction rate and yield.
Temperature 80 - 110 °CThe reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system.
Boronic Acid Stoichiometry 1.2 - 1.5 equivalentsA slight excess of the boronic acid is generally used to drive the reaction to completion and to compensate for any potential homocoupling of the boronic acid.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent.- Screen different bases and solvent systems.- Increase the reaction temperature.
Formation of Side Products - Homocoupling of the boronic acid- Protodeboronation of the boronic acid- Decomposition of starting materials or product- Use a slight excess of the boronic acid (1.2 eq).- Ensure the reaction is run under strictly inert conditions.- Lower the reaction temperature or shorten the reaction time.
Difficulty in Purification - Co-elution of product and byproducts- Streaking on silica gel- Optimize the eluent system for column chromatography.- Consider an alternative purification method such as recrystallization or preparative HPLC.

Safety Precautions

  • Palladium Compounds: While generally of low toxicity, palladium catalysts should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Solvents: The organic solvents used in this reaction (e.g., 1,4-dioxane, toluene, DMF) are flammable and have associated health risks. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bases: The inorganic bases used are corrosive. Avoid skin and eye contact.

  • Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.

Conclusion

The Suzuki-Miyaura coupling of 3-iodo-4-methyl-1H-indole offers a powerful and versatile strategy for the synthesis of a diverse range of 3-aryl-4-methyl-1H-indoles. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access these valuable compounds for applications in drug discovery and materials science. The protocol and insights provided herein serve as a comprehensive guide to facilitate the successful implementation of this important transformation.

References

  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7504-7557. [Link]

  • Suzuki, A. (2011). Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(29), 6722-6737. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-223. [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 61(10), 3249-3255. [Link]

  • Chemler, S. R., & Fuller, P. H. (2007). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters, 48(36), 6335-6338. [Link]

  • Al-Masum, M., & Kumar, D. (2004). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Angewandte Chemie International Edition, 43(25), 3277-3279. [Link]

  • Goud, E. V., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(8), 4646-4654. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

  • Frederick, M. O., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 59. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Method

Application Note: Heck Cross-Coupling of Sterically Hindered 3-Iodo-4-methyl-1H-indole

Executive Summary This technical guide addresses the specific synthetic challenge of functionalizing 3-iodo-4-methyl-1H-indole via the Mizoroki-Heck reaction. While 3-iodoindoles are standard substrates for Palladium-cat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific synthetic challenge of functionalizing 3-iodo-4-methyl-1H-indole via the Mizoroki-Heck reaction. While 3-iodoindoles are standard substrates for Palladium-catalyzed cross-coupling, the presence of a methyl group at the C4 position introduces a critical steric "gate" that severely hampers the migratory insertion step of the catalytic cycle.

Standard protocols utilizing bulky phosphine ligands (e.g., PPh


, BINAP) often result in low conversion or recovered starting material due to ligand-substrate steric clashes. This guide details an optimized Ligand-Free Phase-Transfer (Jeffrey)  protocol as the primary method, utilizing "naked" palladium species to bypass steric hindrance, and provides a secondary Cationic Silver-Promoted  protocol for difficult alkene partners.

Part 1: Critical Analysis of the Substrate

The "Orthogonal" Steric Challenge

The 3-iodo-4-methylindole scaffold presents a unique geometric problem. Unlike 2-substituted indoles where sterics are planar, the C4-methyl group projects into the space required for the incoming alkene to coordinate and insert.

  • Electronic Bias: The indole C3 position is naturally nucleophilic. However, in the Heck cycle, the oxidative addition forms an electrophilic Pd(II) species. The electron-rich nature of the indole ring generally facilitates oxidative addition but can stabilize the intermediate too strongly, slowing down the subsequent steps.

  • The Steric Gate (Migratory Insertion): This is the rate-determining step for this specific substrate. In a standard square-planar Pd(II) complex with two phosphine ligands, the C4-methyl group clashes with the ligands, preventing the necessary syn-coplanar alignment of the alkene and the Pd-C bond.

To Protect or Not to Protect?
  • Recommendation: Protect the N-H (e.g., N-Tosyl, N-Boc, or N-Methyl) if possible.

  • Rationale: While "Jeffrey conditions" (see below) tolerate free N-H, the acidic N-H proton (pKa ~17 in DMSO) can lead to:

    • Deprotonation by the base, increasing electron density and further stabilizing the Pd-intermediate (poisoning).

    • Competitive N-alkylation if alkyl halides are present (less relevant here but good practice).

    • Formation of stable Pd-Amido complexes.

  • Note: If N-protection is impossible due to downstream synthetic constraints, Protocol A (Jeffrey Conditions) is the only viable path.

Part 2: Reaction Optimization & Mechanism

The Solution: Ligand-Free "Jeffrey" Conditions

To solve the steric clash at C4, we must remove the bulky phosphine ligands. The Jeffrey Condition utilizes a Tetraalkylammonium salt (Phase Transfer Catalyst) to stabilize colloidal Palladium nanoparticles or anionic species


.

Why it works for 3-iodo-4-methylindole:

  • Reduced Steric Bulk: The active species is essentially "naked" Pd(0) or lightly solvated, significantly reducing the cone angle around the metal center. This allows the alkene to approach the crowded C3-C4 interface.

  • Phase Transfer: The quaternary ammonium salt (TBAB) solubilizes the inorganic base in the organic layer, ensuring a steady supply of base for the final elimination step without saturating the solution with inhibiting anions.

Mechanism & Steric Pathway

The following diagram illustrates the specific steric conflict and how the ligand-free pathway resolves it.

HeckMechanism cluster_Steric CRITICAL FAILURE POINT (Standard Conditions) cluster_Jeffrey SUCCESS PATH (Jeffrey Conditions) Start Substrate: 3-iodo-4-methylindole OxAdd Oxidative Addition (Facile at C3) Start->OxAdd + Pd(0) Pd0 Pd(0) Source (Pd(OAc)2 reduced in situ) Pd0->OxAdd Complex_L L2-Pd-Ar Complex (Bulky Phosphines) OxAdd->Complex_L + PPh3 Naked_Pd "Naked" Anionic Pd [Ar-Pd-X3]- / Nanoparticles OxAdd->Naked_Pd + TBAB (No Ligand) Clash STERIC CLASH: C4-Me hits Ligand L Complex_L->Clash Blocked Insertion Migratory Insertion (Low Steric Bulk) Naked_Pd->Insertion + Alkene Product Product: 3-alkenyl-4-methylindole Insertion->Product Beta-Hydride Elim.

Figure 1: Mechanistic divergence showing how ligand-free conditions bypass the C4-Methyl steric clash.

Part 3: Optimized Experimental Protocols

Protocol A: The "Jeffrey" Method (Primary Recommendation)

Best for: Free N-H indoles, sterically hindered substrates, electron-deficient alkenes (acrylates).

Reagents:

  • Substrate: 3-iodo-4-methyl-1H-indole (1.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)

    
    ] (5–10 mol%)
    
  • Additive: Tetrabutylammonium Bromide [TBAB] (1.0 – 1.2 equiv)

  • Base: Sodium Bicarbonate [NaHCO

    
    ] (2.5 equiv) or Potassium Carbonate [K
    
    
    
    CO
    
    
    ] (2.5 equiv)
  • Solvent: DMF (Anhydrous, degassed)

  • Alkene: Methyl Acrylate / Styrene (1.5 equiv)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charge: Add 3-iodo-4-methylindole (1.0 equiv), TBAB (1.0 equiv), and NaHCO

    
     (2.5 equiv) to the flask.
    
  • Solvent: Add anhydrous DMF (0.2 M concentration relative to indole). Critical: Degas the solvent by sparging with Argon for 15 minutes prior to addition.

  • Catalyst Addition: Add Pd(OAc)

    
     (5 mol%) quickly against a positive flow of Argon.
    
  • Alkene Addition: Add the alkene (1.5 equiv) via syringe.

  • Reaction: Heat the mixture to 80–90°C for 12–24 hours.

    • Monitoring: Check TLC every 4 hours. The spot for the 3-iodoindole should disappear. If conversion stalls at 50%, add another 2-3 mol% of Pd(OAc)

      
      .
      
  • Workup: Cool to room temperature. Dilute with EtOAc and wash 3x with Water (to remove DMF) and 1x with Brine. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography. Note: Indole products can be light-sensitive; minimize exposure.

Protocol B: The Cationic Silver Pathway (Secondary Method)

Best for: N-Protected indoles, unreactive alkenes, or if Protocol A fails.

Rationale: Silver carbonate sequesters the iodide ion as AgI precipitate. This forces the Pd-intermediate into a cationic state (


), which is significantly more electrophilic and accelerates the migratory insertion step, often overcoming the steric barrier.

Reagents:

  • Substrate: N-Tosyl-3-iodo-4-methylindole (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)[1]
    
  • Ligand: P(o-tol)

    
     (10 mol%) - Tri-o-tolylphosphine is bulky but forms a mono-ligated species which is active.
    
  • Additive: Silver Carbonate [Ag

    
    CO
    
    
    
    ] (1.1 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure Notes:

  • Perform in the dark (wrap flask in foil) due to silver salt light sensitivity.

  • Reaction temperature: 60–80°C.

  • Filtration through Celite is required immediately after cooling to remove AgI and Pd black.

Part 4: Data Summary & Troubleshooting

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning or Oxidative Addition failure.Switch from NaHCO

to Ag

CO

(Method B). Ensure Argon atmosphere is rigorous.
Debromination/Deiodination Hydride source in solvent or overheating.Use strictly anhydrous DMF. Lower temp to 80°C.
Pd Black Precipitation Catalyst decomposition ("death").Increase TBAB loading to 1.5 equiv (stabilizes nanoparticles). Add ligand (Method B).
N-Alkylation (Side Product) Free N-H reacting with alkyl halides (if present).Use Protocol A (weaker base NaHCO

). Protect Nitrogen (Boc/Ts).
Comparison of Conditions
FeatureMethod A (Jeffrey)Method B (Cationic/Ag)Standard Heck (PPh3)
Steric Tolerance High (Ligand-free)Medium-High (Electronic drive)Low (Steric clash)
N-H Tolerance ExcellentPoor (Requires protection)Moderate
Cost Low (No Ag, No Ligand)High (Silver salts)Low
Workup Aqueous WashCelite FiltrationAqueous Wash

References

  • Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link

  • Larock, R. C., & Yum, E. K. (1991). "Palladium-catalyzed coupling of 3-iodoindoles." Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application

Application Note: Strategic Synthesis of 3-Amino-4-methyl-1H-indole Derivatives

Topic: Preparation of 3-Amino-4-methyl-1H-indole Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2][3][4] Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 3-Amino-4-methyl-1H-indole Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2][3][4]

Executive Summary

The 3-aminoindole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, GPCR ligands, and peptidomimetics.[3][4] However, the introduction of a methyl group at the C4 position creates a unique steric environment that complicates standard functionalization at the nucleophilic C3 position.[3][4] Furthermore, free 3-aminoindoles are notoriously unstable, prone to rapid oxidative dimerization to form indoxyl red or other oligomers upon exposure to air.[1][2][3][4][5]

This guide details a robust, field-proven protocol for the synthesis of 3-amino-4-methyl-1H-indole , isolated as its stable hydrochloride salt or trapped in situ as an amide derivative.[1][2][3][4] We prioritize the Nitration-Reduction pathway for its scalability and atom economy, while discussing the Azo-Coupling route as a high-fidelity alternative for sensitive substrates.[1][2][3][4]

Strategic Analysis of Synthetic Routes

The synthesis of 3-amino-4-methylindole presents two primary challenges: regioselectivity (C3 vs. benzene ring) and product stability .[1][2][3][4]

RouteMethodologyProsCons
A. Nitration / Reduction Electrophilic nitration at C3 followed by catalytic hydrogenation.[1][2][3][4]• High Atom Economy• Scalable• Direct access to C3• Requires strict temp control (-70°C)• Risk of over-nitration
B. Azo Coupling / Reduction Coupling with diazonium salt followed by dithionite reduction.[1][3][4]• Visual endpoint (dye formation)• Very mild conditions• Stoichiometric waste (aniline byproduct)• Purification can be tedious
C. Curtius Rearrangement From indole-3-carboxylic acid via acyl azide.[1][2][3][4]• Avoids oxidative conditions[1][2]• Cleanest for very sensitive amines[1][4] • Requires 3-COOH precursor (multi-step)[1][2][3][4]• Safety risk (azides)

Recommendation: For standard preparation, Route A is preferred due to its directness.[3][4] For educational or small-scale exploratory chemistry where cryogenics are unavailable, Route B is a viable backup.[1][2][3][4]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Nitration-Reduction Route

Target: 3-Amino-4-methyl-1H-indole Hydrochloride[1][2][3][4]

Phase 1: Regioselective Nitration

Objective: Synthesize 4-methyl-3-nitro-1H-indole. Mechanism: Electrophilic aromatic substitution using in situ generated acetyl nitrate.[3][4]

Reagents:

  • 4-Methylindole (1.0 eq)[1][2][3][4]

  • Fuming Nitric Acid (1.05 eq)[2][4]

  • Acetic Anhydride (excess, solvent/reagent)[3][4]

  • Sodium Acetate (buffer, optional but recommended)[3][4]

Step-by-Step:

  • Preparation of Acetyl Nitrate: In a separate flask, cool Acetic Anhydride (10 mL/g of indole) to 0°C. Slowly add Fuming HNO₃ dropwise, keeping temperature <5°C. Caution: Exothermic. Stir for 15 min to form acetyl nitrate.

  • Substrate Preparation: Dissolve 4-Methylindole in Acetic Anhydride (5 mL/g) and cool to -70°C (Dry ice/Acetone bath). Note: Low temperature is critical to prevent nitration on the benzene ring.[3]

  • Addition: Transfer the cold acetyl nitrate solution via cannula or dropping funnel to the indole solution over 30 minutes, maintaining internal temp < -60°C.

  • Quench: After 1 hour, pour the reaction mixture onto crushed ice/water.

  • Isolation: The yellow precipitate (3-nitroindole) usually forms immediately.[1][2][3][4] Filter, wash copiously with water to remove acid, and dry.[3][4]

    • Troubleshooting: If oil forms, extract with EtOAc, wash with NaHCO₃, and recrystallize from EtOH.[3][4]

  • QC: Check 1H NMR. The C2-H proton should shift downfield (~8.5 ppm).[1][2][3][4]

Phase 2: Catalytic Reduction & Salt Formation

Objective: Reduce nitro group to amine and trap as HCl salt.[1][3][4] Safety: 3-Aminoindoles decompose in air.[1][2][3][4] Do not evaporate to dryness as a free base.[1][3][4]

Reagents:

  • 4-Methyl-3-nitro-1H-indole (from Phase 1)[1][2][3][4]

  • 10% Pd/C (10 wt% loading)

  • Methanol (degassed)[2][4]

  • Hydrogen gas (balloon or 1 atm)

  • Conc. HCl (1.1 eq) or 4M HCl in Dioxane[2][4]

Step-by-Step:

  • Setup: Purge a reaction flask with Nitrogen. Add the nitroindole and degassed Methanol (20 mL/g).

  • Catalyst: Add 10% Pd/C carefully (pyrophoric risk).

  • Reduction: Introduce Hydrogen atmosphere (balloon). Stir vigorously at RT for 2-4 hours. The yellow color of the nitro compound should fade to colorless or pale pink.[3][4]

  • Acidification: Crucial Step. Before exposing to air/filtration, inject HCl (1.1 eq) into the reaction mixture.[3][4] This protonates the amine immediately upon formation/exposure.[3][4]

  • Filtration: Filter the catalyst through Celite under a blanket of Nitrogen or Argon.[3][4]

  • Isolation: Concentrate the filtrate in vacuo to ~20% volume. Add cold Diethyl Ether to precipitate the 3-amino-4-methyl-1H-indole hydrochloride .[1][2][3][4]

  • Storage: Filter the white/off-white solid and store at -20°C under Argon.

Protocol B: In-Situ Trapping (Derivatization)

Use this if the free amine is not the final target.[1][2][3]

Scenario: You need N-(4-methyl-1H-indol-3-yl)acetamide .[1][2][3][4]

  • Perform the hydrogenation (Phase 2 above) in Acetic Anhydride instead of Methanol, or add Acetic Anhydride (2 eq) and Pyridine (2 eq) immediately after the reduction is complete (before filtration).

  • Stir for 1 hour.

  • Filter catalyst, concentrate, and recrystallize the stable acetamide.[3][4]

Pathway Visualization

The following diagrams illustrate the reaction logic and mechanism.

Figure 1: Synthetic Workflow Decision Tree

SyntheticRoute Start Start: 4-Methylindole Decision Route Selection Start->Decision RouteA Route A: Nitration (Scalable, Atom Efficient) Decision->RouteA RouteB Route B: Azo Coupling (Mild, Visual Endpoint) Decision->RouteB Nitro Intermediate: 3-Nitro-4-methylindole RouteA->Nitro HNO3/Ac2O, -70°C Azo Intermediate: 3-Phenylazo-4-methylindole RouteB->Azo PhN2+, 0°C Reduction Reduction (H2/Pd or Na2S2O4) Nitro->Reduction Azo->Reduction Unstable Free Amine (Unstable) 3-Amino-4-methylindole Reduction->Unstable Transient Trap Immediate Trapping Unstable->Trap Rapid Oxidation Risk! Salt HCl Salt (Stable Solid) Trap->Salt add HCl Amide Amide Derivative (Stable) Trap->Amide add Ac2O

Caption: Decision tree for selecting the optimal synthesis route based on lab capabilities and downstream requirements.

Figure 2: Mechanism of Instability (Why we trap)

Instability Amine 3-Aminoindole (Electron Rich) Imine Imine Intermediate (Oxidation) Amine->Imine O2 / Air Dimer Indoxyl Red / Dimer (Decomposition Product) Imine->Dimer Self-Condensation

Caption: The oxidative instability pathway of free 3-aminoindoles necessitating salt formation or acylation.[1][2][3][4]

Quantitative Data & Troubleshooting

ParameterNitration RouteAzo Coupling RouteNotes
Typical Yield 65 - 80%50 - 70%Nitration is generally higher yielding if temp is controlled.[1][2][3][4]
Reaction Time 2 hours4-6 hoursAzo coupling requires diazonium prep time.[1][2][3][4]
Purification RecrystallizationColumn ChromatographyAzo route often requires silica gel to remove aniline.[1][3][4]
Scalability High (>100g)Medium (<10g)Nitration is preferred for process chemistry.[2][3][4]

Common Pitfalls:

  • Red Product: If your final amine turns pink/red during filtration, it is oxidizing.[3][4] Solution: Ensure stronger inert atmosphere and use degassed solvents.[3][4]

  • Oiling Out: The HCl salt may oil out if the ether is added too quickly.[3][4] Solution: Add ether dropwise with vigorous stirring to induce crystallization.[1][3][4]

  • Regioisomers: If you see multiple spots on TLC during nitration, the temperature was likely too high (> -50°C), leading to benzene ring nitration.[3][4]

References

  • Pelkey, E. T.; Gribble, G. W. (1999).[3][4] "Synthesis and Reactions of N-Protected 3-Nitroindoles". Synthesis, 1999(7), 1117–1122.[3][4] Link[2][4]

  • Zhang, M., et al. (2023).[3][4][6] "A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene". Molecules, 28(9), 3657.[3][4] Link[2][4]

  • Somei, M., et al. (1981).[3][4] "The Chemistry of Indoles. XIII. A Simple Synthesis of 3-Aminoindoles". Chemical and Pharmaceutical Bulletin, 29(1), 249-252.[1][3][4] Link

  • Hempstead, M. R., et al. (2021).[3][4] "Synthesis of a Series of Diaminoindoles". The Journal of Organic Chemistry, 86(17), 11520–11528.[3][4] Link[2][4]

Sources

Method

Application Note: Developing Kinase Inhibitors from 3-Iodo-4-Methyl-1H-Indole

Executive Summary The indole moiety remains one of the most prolific "privileged structures" in FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib, Osimertinib). Within this class, 3-iodo-4-methyl-1H-indole repr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole moiety remains one of the most prolific "privileged structures" in FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib, Osimertinib). Within this class, 3-iodo-4-methyl-1H-indole represents a high-value, strategic building block. The C3-iodine provides a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to install hinge-binding or solvent-exposed motifs. Crucially, the C4-methyl group introduces a steric constraint (the "periplau effect") that can force C3-substituents out of planarity, potentially enhancing selectivity by exploiting specific hydrophobic pockets or gatekeeper residue interactions in the ATP-binding cleft.

This application note provides a comprehensive guide for medicinal chemists and biologists to leverage this scaffold, detailing synthetic protocols, structure-activity relationship (SAR) logic, and biological validation workflows.

Medicinal Chemistry Rationale: The 4-Methyl Advantage

While the indole core mimics the purine ring of ATP, the specific substitution pattern dictates selectivity.

  • The C3-Vector: In many kinase inhibitors (e.g., 3-substituted indolinones), the C3 substituent extends towards the solvent front or interacts with the activation loop.

  • The C4-Methyl Steric Lock: Unlike a simple indole, the 4-methyl group creates steric pressure on the C3-substituent. This restricts bond rotation, reducing the entropic penalty of binding if the pre-organized conformation matches the bioactive pose. It can also prevent "flat" binding modes that lead to promiscuity (off-target inhibition).

Visualization: Scaffold Utility & Logic

Indole_Scaffold_Logic Scaffold 3-Iodo-4-Methyl-1H-Indole Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Functionalization Selectivity Enhanced Selectivity (4-Me Steric Lock) Scaffold->Selectivity Conformation Control Target_I Type I Inhibitor (ATP Competitive) Coupling->Target_I Heteroaryl Coupling Target_II Type II Inhibitor (DFG-out Binder) Coupling->Target_II Urea/Amide Linker Selectivity->Target_I Selectivity->Target_II

Figure 1: Strategic workflow for converting the 3-iodo-4-methyl-1H-indole core into bioactive kinase inhibitors.

Chemical Synthesis Protocols

The following protocols utilize 3-iodo-4-methyl-1H-indole to generate a library of potential inhibitors.

Protocol A: Suzuki-Miyaura Cross-Coupling (C3-Arylation)

Objective: To install a heteroaryl "hinge-binder" (e.g., pyridine, pyrimidine) at the C3 position.

Reagents:

  • Substrate: 3-iodo-4-methyl-1H-indole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge the indole substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen (N₂) or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. (Monitor via LC-MS for disappearance of the iodo-indole peak).

    • Note: The 4-methyl group may slow down the reaction due to sterics; if conversion is low, switch to a more active catalyst system like Pd₂(dba)₃ / XPhos .

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Protocol B: Sonogashira Coupling (C3-Alkynylation)

Objective: To introduce a rigid alkyne spacer, often used to access deep hydrophobic pockets.

Reagents:

  • Substrate: 3-iodo-4-methyl-1H-indole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N / DMF (1:3 ratio)

Procedure:

  • Dissolve the indole and alkyne in anhydrous DMF/Et₃N.

  • Add Pd catalyst and CuI under an inert atmosphere.

  • Stir at 60°C for 2–6 hours.

  • Critical Step: The 4-methyl group prevents side reactions at the C4 position, but ensure the indole NH is protected (e.g., Boc, Tosyl) if N-alkylation is observed as a side product, although C-coupling is usually preferred with iodide.

Biological Evaluation Protocols

Once the library is synthesized, compounds must be validated for kinase inhibitory activity.

Protocol C: Biochemical Kinase Assay (FRET-based)

Objective: Determine the IC₅₀ of the synthesized compounds against a target kinase (e.g., VEGFR2, FLT3).

Mechanism: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Europium-labeled antibody detects the phosphorylated product.

Materials:

  • Recombinant Kinase (e.g., FLT3)

  • Substrate: Biotinylated peptide (e.g., PolyGT)

  • ATP (at K_m concentration)

  • Detection Reagents: Eu-Antibody, Streptavidin-XL665

Workflow:

  • Compound Prep: Prepare 10-point serial dilutions of the inhibitor in DMSO (Final DMSO < 1%).

  • Enzyme Mix: Add kinase buffer and recombinant kinase to a 384-well low-volume plate.

  • Incubation: Add compound and incubate for 15 mins (allows for Type II "slow-off" binding equilibration).

  • Start Reaction: Add ATP and Substrate mixture. Incubate for 60 mins at RT.

  • Stop/Detect: Add EDTA (to stop reaction) and Detection Reagents.

  • Read: Measure HTRF signal (Ratio 665nm/620nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC₅₀.

Protocol D: Cellular Target Engagement (Western Blot)

Objective: Confirm that the compound inhibits the kinase inside the cell (membrane permeability + target engagement).

Cell Line: MV4-11 (FLT3-ITD driven leukemia cells) or HUVEC (VEGFR driven).

Step-by-Step:

  • Seeding: Seed cells at 1x10⁶ cells/mL in 6-well plates.

  • Treatment: Treat cells with compound (at 1x, 5x, 10x biochemical IC₅₀) for 2 hours.

  • Stimulation: (Optional) If measuring non-constitutive kinases, stimulate with ligand (e.g., VEGF) for 10 mins.

  • Lysis: Wash with cold PBS and lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF).

  • Blotting: Run SDS-PAGE, transfer to nitrocellulose membrane.

  • Antibodies:

    • Primary: Anti-pFLT3 (Tyr591) or Anti-pERK (downstream effector).

    • Control: Total FLT3 and Beta-Actin.

  • Validation: A successful inhibitor will show dose-dependent disappearance of the phospho-band while the total protein band remains constant.

Pathway Visualization: FLT3 Signaling Inhibition[1]

This diagram illustrates the downstream effects of inhibiting a target like FLT3 using the indole scaffold.

FLT3_Signaling Inhibitor Indole Inhibitor (3-iodo-4-Me derivative) FLT3 FLT3 Receptor (Tyrosine Kinase) Inhibitor->FLT3 Blocks ATP Site Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces STAT5 STAT5 (Transcription Factor) FLT3->STAT5 Activation FLT3->STAT5 Inhibited MAPK RAS/MAPK Pathway (Proliferation) FLT3->MAPK Activation FLT3->MAPK Inhibited PI3K PI3K/AKT Pathway (Survival) FLT3->PI3K Activation FLT3->PI3K Inhibited ATP ATP ATP->FLT3 Phosphorylation Proliferation Cell Proliferation STAT5->Proliferation MAPK->Proliferation PI3K->Proliferation

Figure 2: Mechanism of Action. The inhibitor blocks ATP binding to FLT3, shutting down STAT5/MAPK/PI3K pathways, leading to apoptosis in cancer cells.

Data Analysis: Expected Results

When developing these inhibitors, organize your data to correlate structural changes with potency.

Table 1: Mock SAR Data Structure

Compound IDR-Group (C3)C4-SubstituentKinase IC₅₀ (nM)Cell IC₅₀ (nM)Selectivity Note
IND-001 PhenylH150800Baseline
IND-002 PhenylMethyl 451203x Potency Boost (Steric Lock)
IND-003 4-PyridylMethyl1250H-bond acceptor added
IND-004 4-PyridylH95400Loss of steric lock

Interpretation: Comparing IND-002 and IND-001 demonstrates the "4-methyl advantage." If potency increases with the methyl group, the bioactive conformation is likely twisted (non-planar).

References

  • Synthesis of 3-Iodoindoles

    • Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes.
    • Source: NIH / J Org Chem.
    • URL:[Link]

  • Indole Scaffolds in Kinase Inhibitors

    • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery.[1]

    • Source: MDPI Molecules.
    • URL:[Link]

  • Kinase Assay Protocols

    • Title: Biochemical and Cellular Assays for Kinase Drug Discovery.[2]

    • Source: Chemical Kinomics.
    • URL:[Link]

  • Sunitinib (Indolinone)

    • Title: Discovery of a new potent oxindole multi-kinase inhibitor.
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Synthesis of 3-Iodo-4-Methyl-1H-Indole

Ticket ID: #IND-4ME-I3-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Overcoming Steric Hindrance and Instability in 3-Iodination of 4-Substituted Indoles Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IND-4ME-I3-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Overcoming Steric Hindrance and Instability in 3-Iodination of 4-Substituted Indoles

Executive Summary & Core Challenge

The synthesis of 3-iodo-4-methyl-1H-indole presents a classic conflict between electronic activation and steric inhibition. While the indole C3 position is electronically favored for electrophilic aromatic substitution (EAS), the methyl group at C4 introduces significant peri-strain (steric clash) that destabilizes the transition state for C3 substitution.

The "Silent" Killer: Most protocols fail not because of reactivity, but because the 3-iodo product is highly labile. It is prone to protodeiodination (loss of iodine) and photo-oxidation, often resulting in a "tarry black" mixture during workup.

The Steric Barrier: Mechanistic Insight

To troubleshoot effectively, you must visualize the molecular landscape. The C4-methyl group occupies the same spatial quadrant as the incoming electrophile at C3.

Diagram 1: Steric Conflict & Reaction Pathway

This diagram illustrates the steric clash (Red) between the C4-Methyl group and the incoming Iodine electrophile, contrasting it with the unhindered C5 pathway.

IndoleSterics cluster_pathways Competing Pathways Start 4-Methylindole (Substrate) C3_Path C3-Iodination (Electronically Favored) Start->C3_Path Electrophilic Attack C2_Path C2-Iodination (Minor Side Product) Start->C2_Path Steric Leakage C3_TS Transition State (High Energy) C3_Path->C3_TS Product 3-Iodo-4-methylindole (Unstable Product) C3_TS->Product Steric_Clash CRITICAL ISSUE: Peri-Strain (C4-Me vs C3-I) Steric_Clash->C3_TS Destabilizes

Recommended Protocol: The NIS/DMF System

Standard iodine/base (


) methods are often too slow for this hindered substrate, leading to decomposition. We recommend using N-Iodosuccinimide (NIS)  due to its higher electrophilicity and neutral byproduct profile.
Optimized Workflow
ParameterSpecificationRationale
Reagent N-Iodosuccinimide (NIS) (1.05 equiv)"Hotter" electrophile than

; overcomes C4 steric bulk.
Solvent DMF (Anhydrous) or AcetonitrilePolar aprotic solvents stabilize the cationic intermediate (Wheland intermediate).
Temperature 0°C

RT
Start cold to prevent over-iodination; warm to RT to drive C3 substitution.
Additives None (or 5 mol% Toluene-p-sulfonic acid if stalled)Acid catalysis can help generate the active

species but increases decomposition risk.
Quench 10% Aqueous Sodium ThiosulfateCritical: Instantly reduces unreacted iodine species that catalyze decomposition.
Step-by-Step Procedure
  • Dissolution: Dissolve 4-methylindole (1.0 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C in an ice bath. Exclude light (wrap flask in foil).

  • Addition: Add NIS (1.05 mmol) portion-wise over 5 minutes.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC (approx. 1-3 hours).

    • Note: The spot will likely be less polar than the starting material.

  • Workup (Crucial): Pour mixture into ice-cold water containing 10%

    
    . Extract with Diethyl Ether (avoid DCM if possible to prevent halogen exchange/acidification).
    
  • Purification: Flash chromatography on Basic Alumina (not Silica) or Silica pre-treated with 1% Triethylamine.

Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned black/purple, and I lost the product."

Diagnosis: Deiodination and Polymerization. 3-iodoindoles are notoriously light-sensitive and acid-sensitive. The C4-methyl group twists the C3-iodine bond, weakening it and making it prone to homolytic cleavage. The resulting radical species polymerize into dark tars. Corrective Action:

  • The "Vampire" Rule: Perform all steps (reaction, workup, column) in the dark or under red light. Wrap columns in foil.

  • Avoid Acid: Silica gel is slightly acidic. Use Basic Alumina or add 1%

    
     to your eluent.
    
  • Storage: Store the solid product at -20°C, under Argon, in an amber vial.

Issue 2: "I see starting material remaining even after 24 hours."

Diagnosis: Steric hindrance is blocking the attack. The C4-methyl group is physically blocking the approach of the bulky NIS-DMF complex. Corrective Action:

  • Catalysis: Add 5-10 mol% of Iron(III) Chloride (

    
    ) . Iron acts as a Lewis acid to activate the NIS, creating a smaller, more reactive iodinating species that can slip past the methyl group [4].
    
  • Concentration: Run the reaction at a higher concentration (0.5 M or 1.0 M) to increase collision frequency.

Issue 3: "I am getting a mixture of regioisomers (C2-Iodo or C2,C3-Diiodo)."

Diagnosis: Over-iodination or Steric Shunting. If C3 is too hindered, the electrophile may attack C2 (kinetic leakage), or if you use excess NIS, the C3-iodo product will react further. Corrective Action:

  • Stoichiometry Control: Use exactly 1.00 - 1.05 equivalents of NIS. Do not use excess.

  • Slow Addition: Add NIS as a solution in DMF via syringe pump over 1 hour to keep instantaneous concentration low.

Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose your specific experimental failure.

Troubleshooting Start Reaction Check: TLC after 2 Hours Result1 Only Starting Material (No Reaction) Start->Result1 Result2 Black Tar / Streaking (Decomposition) Start->Result2 Result3 Clean Spot + SM Start->Result3 Action1 1. Add 5% FeCl3 Catalyst 2. Increase Temp to 40°C Result1->Action1 Steric Barrier High Action2 1. Check Solvent pH (Must be neutral) 2. Wrap flask in foil 3. Use Basic Alumina Result2->Action2 Instability / Oxidation Action3 Add 0.1 eq NIS Wait 1 hr Result3->Action3 Incomplete Conv.

Caption: Logic flow for diagnosing yield loss during 3-iodination of hindered indoles.

References

  • Regioselectivity & Sterics: The impact of C4-substituents on electrophilic substitution is well-documented. For analogous steric barriers (e.g., 4-methyl-Boc-indole)

    • Source:

  • NIS Activation: N-Iodosuccinimide is the preferred reagent for sensitive or hindered arenes, often requiring Lewis Acid activation (e.g., Fe(III))

    • Source:

  • Stability of 3-Iodoindoles: 3-iodoindoles are inherently unstable to light and acid. Protocols involving isoindoles and related heterocycles emphasize the necessity of dark conditions and non-acidic workups.

    • Source:

  • General Indole Iodination: Comparative studies of iodination reagents (ICl vs NIS)

    • Source:

Optimization

Technical Support Center: Strategies to Prevent Homocoupling in Sonogashira Reactions of 3-Iodo-4-methyl-1H-indole

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Sonogashira cross-cou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Sonogashira cross-coupling reactions, specifically the persistent issue of alkyne homocoupling when working with 3-iodo-4-methyl-1H-indole. Here, we delve into the mechanistic underpinnings of this side reaction and provide a comprehensive suite of troubleshooting strategies and optimized protocols to ensure the successful synthesis of your target molecules.

Understanding the Challenge: The Sonogashira Reaction and Homocoupling

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][3][4]

The primary competing side reaction is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.[5][6] This dimerization not only consumes the alkyne, reducing the yield of the desired product, but also complicates the purification process.[5] The presence of oxygen and the copper(I) co-catalyst are the main drivers of this undesirable pathway.[5][7]

The Substrate in Focus: 3-Iodo-4-methyl-1H-indole

The electron-rich nature of the indole ring system can influence the delicate balance of the catalytic cycle. While the iodo-substituent at the 3-position is generally reactive, the indole nitrogen can potentially coordinate to the metal catalysts, affecting their activity and selectivity.

Visualizing the Competing Pathways

To better understand the process, let's visualize the desired Sonogashira coupling versus the undesired Glaser homocoupling.

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Homocoupling Aryl_Halide 3-Iodo-4-methyl- 1H-indole Ox_Add Oxidative Addition Aryl_Halide->Ox_Add Pd0 Pd(0)L₂ Pd0->Ox_Add Pd_Complex Aryl-Pd(II)-I Ox_Add->Pd_Complex Transmetalation Transmetalation Pd_Complex->Transmetalation Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide [Cu(I)], Base Cu_Acetylide->Transmetalation Coupling_Intermediate Aryl-Pd(II)-Alkyne Transmetalation->Coupling_Intermediate Red_Elim Reductive Elimination Coupling_Intermediate->Red_Elim Product Desired Product Red_Elim->Product Pd0_regen Pd(0)L₂ Red_Elim->Pd0_regen Alkyne_Glaser Terminal Alkyne Cu_Acetylide_Glaser Copper Acetylide Alkyne_Glaser->Cu_Acetylide_Glaser [Cu(I)], Base Oxidation Oxidative Dimerization (O₂) Cu_Acetylide_Glaser->Oxidation Homocoupling_Product Homocoupled Butadiyne Oxidation->Homocoupling_Product

Caption: Competing Sonogashira and Glaser coupling pathways.

Frequently Asked Questions (FAQs)

Q1: My primary side-product is the dimer of my terminal alkyne. What are the immediate causes?

A1: The formation of the alkyne dimer, or the homocoupled product, is primarily driven by two factors related to the reaction conditions: the presence of oxygen and the concentration and reactivity of the copper(I) co-catalyst.[5][7] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is the key step in the homocoupling pathway.[5] While the copper co-catalyst is intended to accelerate the desired reaction, it is also the principal mediator of this unwanted side reaction.[5][8]

Q2: I'm seeing a significant amount of starting material (3-iodo-4-methyl-1H-indole) remaining, along with the homocoupled alkyne. What does this suggest?

A2: This scenario indicates that the rate of homocoupling is significantly faster than the rate of the desired cross-coupling reaction. This could be due to several factors:

  • Insufficiently active palladium catalyst: The oxidative addition of the iodoindole to the Pd(0) species may be slow, allowing the alkyne dimerization to dominate.

  • Poor choice of ligand: The ligand on the palladium catalyst plays a crucial role in its reactivity. A ligand that is not well-suited for this specific substrate may hinder the cross-coupling pathway.

  • Suboptimal reaction temperature: While many Sonogashira reactions proceed at room temperature, some substrates require heating to facilitate the oxidative addition step.[9][10]

Q3: Can the amine base I'm using contribute to increased homocoupling?

A3: Yes, the choice and purity of the amine base are critical. The base is responsible for deprotonating the terminal alkyne to form the reactive acetylide.[6] If the base is not strong enough or is sterically hindered, the deprotonation may be slow, leading to a low concentration of the active nucleophile for the cross-coupling. Some amine bases can also have impurities that may affect the catalyst. It is often beneficial to use freshly distilled or high-purity amines.

Troubleshooting Guides

Guide 1: Rigorous Exclusion of Oxygen

The most direct way to suppress Glaser homocoupling is to minimize the presence of oxygen.

Troubleshooting Steps:

  • Degassing Solvents: Thoroughly degas all solvents (e.g., THF, DMF, toluene, amine bases) before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of a high-purity inert gas. This includes the addition of all reagents and solvents.

  • Schlenk Techniques: Employ standard Schlenk line techniques for the assembly of the reaction and the transfer of reagents.

Guide 2: Optimizing the Catalyst System

The choice of palladium source, ligand, and the use of a copper co-catalyst are pivotal.

Troubleshooting Workflow: Catalyst System Optimization

Catalyst_Optimization Start High Homocoupling Observed Copper_Free Implement Copper-Free Conditions Start->Copper_Free Primary Strategy Ligand_Screen Screen Phosphine Ligands (e.g., PPh₃, XPhos, SPhos) Copper_Free->Ligand_Screen If reaction is slow Base_Solvent Optimize Base and Solvent System Ligand_Screen->Base_Solvent Fine-tuning Temp_Control Adjust Reaction Temperature Base_Solvent->Temp_Control Further Optimization Success Homocoupling Minimized Temp_Control->Success

Caption: A workflow for optimizing the catalyst system.

Copper-Free Sonogashira Conditions

The most effective method to eliminate copper-mediated homocoupling is to perform the reaction in the absence of a copper co-catalyst.[6][11][12] While this may sometimes lead to slower reaction rates, it completely removes the primary pathway for this side reaction.[8]

Key Considerations for Copper-Free Protocols:

  • Palladium Pre-catalyst: Use a highly active palladium pre-catalyst.

  • Ligand Choice: Bulky, electron-rich phosphine ligands such as XPhos or SPhos can be particularly effective in promoting the oxidative addition step, which can be rate-limiting in copper-free systems.[9]

  • Base and Solvent: The choice of base and solvent becomes even more critical in the absence of copper. Stronger bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) in polar aprotic solvents (e.g., DMF, NMP) may be necessary.[9]

ParameterRecommendation for Copper-Free ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective with appropriate ligands.
Ligand XPhos, SPhos, P(t-Bu)₃Bulky, electron-rich ligands that promote oxidative addition.[13]
Base Cs₂CO₃, K₂CO₃, DBUStronger bases are often required to facilitate alkyne deprotonation.
Solvent DMF, NMP, Dioxane, 2-MeTHFPolar aprotic solvents can enhance reaction rates.[14]
Optimizing Ligand Selection

The phosphine ligand's electronic and steric properties significantly influence the reaction outcome.[15] For electron-rich substrates like 3-iodo-4-methyl-1H-indole, a more electron-rich and bulky ligand can favor the desired cross-coupling.[13][15]

Recommended Ligands for Screening:

  • Triphenylphosphine (PPh₃): A standard, often effective ligand.

  • Tri(tert-butyl)phosphine (P(t-Bu)₃): A bulky and electron-rich ligand known to accelerate oxidative addition.

  • Buchwald Ligands (e.g., XPhos, SPhos): A class of highly effective biaryl phosphine ligands for cross-coupling reactions.[16]

Guide 3: Reaction Parameter Control

Fine-tuning the reaction conditions can significantly shift the balance away from homocoupling.

Slow Addition of the Alkyne

Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can maintain a low instantaneous concentration of the alkyne.[8] This disfavors the bimolecular homocoupling reaction while still allowing for the desired cross-coupling to proceed.

Temperature Optimization

While higher temperatures can sometimes increase the rate of the desired reaction, they can also promote homocoupling.[5] It is often beneficial to start the reaction at room temperature and only gently heat if the reaction is sluggish. For iodo-substrates, room temperature is often sufficient.[6][10]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 3-Iodo-4-methyl-1H-indole

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Materials:

  • 3-Iodo-4-methyl-1H-indole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed 2-MeTHF or Dioxane

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 3-iodo-4-methyl-1H-indole, Cs₂CO₃, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-60 °C.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Modified Sonogashira with Slow Alkyne Addition

This protocol utilizes a copper co-catalyst but minimizes homocoupling through controlled addition of the alkyne.

Materials:

  • 3-Iodo-4-methyl-1H-indole (1.0 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled and degassed

  • Terminal alkyne (1.2 equiv) dissolved in a small amount of the reaction solvent

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 3-iodo-4-methyl-1H-indole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed amine base (e.g., TEA) via syringe.

  • Using a syringe pump, add the solution of the terminal alkyne to the reaction mixture over a period of 2-4 hours.

  • Stir the reaction at room temperature and monitor its progress.

  • Work-up and purification are performed as described in Protocol 1.

References

  • BenchChem. (n.d.). Preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzoate.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • BenchChem. (n.d.). How to avoid dimerization of terminal alkynes in synthesis.
  • Shafiee, M., Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6885–6925.
  • BenchChem. (n.d.). Preventing homocoupling in Sonogashira reactions of terminal alkynes.
  • Gauthier, D. R., et al. (2015). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 80(15), 7524–7531.
  • BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides.
  • BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Reddit. (2024). Sonogashira Coupling Tips.
  • Wikipedia. (2023). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Shafiee, M., Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6885–6925.
  • ResearchGate. (2025). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Reddy, G. S., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(3), 3045–3055.
  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2809.
  • National Center for Biotechnology Information. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • ChemSurvival. (2019, January 7). Sonogashira coupling. YouTube.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Leah4sci. (2016, August 10). Sonogashira Coupling Reaction. YouTube.

Sources

Reference Data & Comparative Studies

Validation

comparative reactivity of 3-iodo vs 3-bromo-4-methyl-1H-indole in Suzuki coupling

The following guide provides an in-depth comparative analysis of 3-iodo-4-methyl-1H-indole versus 3-bromo-4-methyl-1H-indole in Suzuki-Miyaura cross-coupling reactions. Executive Summary In the synthesis of 3,4-disubstit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 3-iodo-4-methyl-1H-indole versus 3-bromo-4-methyl-1H-indole in Suzuki-Miyaura cross-coupling reactions.

Executive Summary

In the synthesis of 3,4-disubstituted indoles, the choice between 3-iodo-4-methyl-1H-indole (Substrate A) and 3-bromo-4-methyl-1H-indole (Substrate B) is not merely a matter of halogen reactivity (I > Br) but a critical decision dictated by steric hindrance .

The 4-methyl group exerts significant peri-like steric strain on the 3-position. While 3-bromoindoles are generally sufficient for standard couplings, the 3-iodo analogue is the superior choice for this specific scaffold. The weaker C–I bond facilitates oxidative addition, compensating for the kinetic penalty imposed by the 4-methyl steric clash. Researchers working on complex drug scaffolds (e.g., RORC2 inverse agonists) consistently prioritize the iodo-substrate to ensure conversion in this crowded chemical space.

Mechanistic Analysis: The "Ortho-Effect" in Indoles

The 4-methyl group is spatially proximate to the C3 reaction center. This creates a "steric wall" that impedes the approach of the Palladium(0) catalyst during the oxidative addition step and destabilizes the square-planar intermediate during transmetallation.

Comparative Reactivity Matrix
Feature3-Iodo-4-methyl-1H-indole 3-Bromo-4-methyl-1H-indole
Bond Dissociation Energy (C–X) ~65 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Oxidative Addition Rate Fast (Often diffusion controlled)Slow (Rate-determining in hindered systems)
Steric Tolerance High (Intrinsic reactivity overcomes sterics)Low (Requires forcing conditions/special ligands)
Catalyst Compatibility Standard (Pd(PPh₃)₄) or AdvancedStrictly Advanced (e.g., XPhos, SPhos)
Stability Moderate (Light sensitive)High
Primary Use Case Complex/Bulky Boronic AcidsSimple/Small Boronic Acids
Steric Influence Diagram

IndoleSterics cluster_0 Halogen Impact Substrate 3-Halo-4-Methylindole OxAdd Oxidative Addition (Pd Insert) Substrate->OxAdd Rate depends on X StericClash STERIC CLASH: 4-Me vs. Pd-Ligand OxAdd->StericClash Transmetal Transmetallation (Boronic Acid) StericClash->Transmetal Blocks Approach Product 3-Aryl-4-Methylindole Transmetal->Product Reductive Elimination Iodo Iodine: Fast OxAdd overcomes steric barrier Iodo->OxAdd Bromo Bromine: Slow OxAdd exacerbates steric barrier Bromo->OxAdd

Figure 1: Mechanistic pathway highlighting the critical steric clash between the 4-methyl group and the incoming catalyst. Iodine facilitates the initial oxidative addition step, which is often the bottleneck in this crowded environment.

Experimental Strategy & Catalyst Selection

For the 4-methyl system, standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in low yields or stalled reactions, particularly with the bromo-substrate. The use of Buchwald Dialkylbiaryl Phosphine Ligands is mandatory for consistent success.

Recommended Catalyst Systems
  • SPhos-Pd-G2 / XPhos-Pd-G2:

    • Why: These bulky, electron-rich ligands facilitate oxidative addition (crucial for Br) and, more importantly, create a spacious pocket that accommodates the 4-methyl steric bulk during reductive elimination.

    • Application: Essential for 3-bromo substrates; highly recommended for 3-iodo if the coupling partner (boronic acid) is also hindered.

  • Pd(dppf)Cl₂:

    • Why: The large bite angle of dppf can sometimes force reductive elimination in crowded systems.

    • Application: A cost-effective alternative for 3-iodo substrates.

Validated Protocol: Coupling of 3-Iodo-4-methylindole

This protocol is designed for high reliability, utilizing the superior reactivity of the iodo-substrate to ensure completion under mild heating.

Target: Synthesis of 3-(4-methoxyphenyl)-4-methyl-1H-indole.

Reagents:

  • 3-Iodo-4-methyl-1H-indole (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a glovebox or under active Nitrogen flow, charge a microwave vial or Schlenk tube with 3-iodo-4-methylindole (1.0 equiv), boronic acid (1.5 equiv), and the Palladium catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M).

  • Base Activation: Add the aqueous K₃PO₄ solution. Note: Phosphate bases are preferred over Carbonates for hindered indoles to protect the N-H functionality and facilitate transmetallation.

  • Reaction: Seal the vessel and heat to 80 °C for 4–12 hours.

    • Observation: The reaction mixture should turn black (active Pd) over time.

    • Checkpoint: Monitor by TLC/LCMS. The starting iodide should disappear rapidly (<2 hrs). If using the Bromo analog, heating to 100–110 °C is often required.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Check:

  • If conversion is <50%: Check for dehalogenation (protodehalogenation). This is common with 3-iodoindoles if the catalytic cycle stalls. Switch to XPhos-Pd-G2 and anhydrous conditions (Cs₂CO₃/Dioxane) to fix this.

Decision Framework

Use this logic flow to select the correct starting material for your campaign.

DecisionTree Start Target: 3-Aryl-4-Methylindole BoronicSize Is the Boronic Acid Hindered? (e.g., ortho-substituted) Start->BoronicSize Yes MUST USE: 3-Iodo-4-Methylindole BoronicSize->Yes Yes No Cost Sensitivity? BoronicSize->No No Advice1 Advice1 Yes->Advice1 Use XPhos Pd G2 HighCost Use 3-Bromo (Requires SPhos/XPhos) No->HighCost Budget Critical LowCost Use 3-Iodo (Standard Conditions) No->LowCost Speed Critical Advice2 Advice2 HighCost->Advice2 Heat >100°C

Figure 2: Decision tree for substrate selection based on coupling partner steric profile and project constraints.

References
  • Faul, M. M., et al. (2019). Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist.[1] ACS Medicinal Chemistry Letters. Link

    • Citation Context: Describes the specific use of 3-iodo-4-methylindole precursors to overcome synthetic challenges in 4-substituted scaffolds.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

    • Citation Context: Establishes XPhos/SPhos as the gold standard for hindered heteroaryl couplings.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

    • Citation Context: Foundational text establishing the I > Br > Cl reactivity order in oxid
  • BenchChem. (2024). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Link

    • Citation Context: Provides supporting evidence for the selective oxidative addition of C-I bonds in the presence of steric and electronic competition.

Sources

Comparative

Comparative Guide: C-C Bond Formation at Indole C3 – Sonogashira vs. Suzuki Coupling

Executive Summary: The Stability vs. Geometry Trade-off Functionalizing the C3 position of the indole scaffold is a cornerstone of medicinal chemistry, given the prevalence of the tryptamine motif in bioactive alkaloids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability vs. Geometry Trade-off

Functionalizing the C3 position of the indole scaffold is a cornerstone of medicinal chemistry, given the prevalence of the tryptamine motif in bioactive alkaloids and pharmaceuticals. When selecting between Sonogashira and Suzuki-Miyaura coupling for this transformation, the decision rarely rests on catalytic efficiency alone. Instead, it is dictated by two critical factors: linker geometry and reagent stability .

  • Suzuki Coupling is the gold standard for creating sp²-sp² linkages (biaryl or styryl motifs). However, it suffers from a specific "Achilles' heel" at Indole C3: the extreme instability of indole-3-boronic acids toward protodeboronation.

  • Sonogashira Coupling is the premier method for sp²-sp linkages (alkynyl motifs), introducing rigid linear spacers. Its primary challenges are copper toxicity (in pharma) and the electronic deactivation of the indole nucleus.

This guide dissects the mechanistic nuances, provides self-validating protocols, and offers a decision matrix to navigate these competitive landscape.

Mechanistic Divergence & The "Boron Problem"

To master these reactions, one must understand the electronic bias of the indole ring. The C3 position is naturally nucleophilic (enamine-like).

The Suzuki Paradox (Protodeboronation)

In a standard Suzuki coupling, one partner is a halide (electrophile) and the other a boronic acid (nucleophile).

  • Route A (Indole-3-boronic acid + Aryl Halide): This route is highly problematic . The C3-boron bond is hyper-labile. Under the basic conditions required for transmetalation, the indole-3-boronate species rapidly hydrolyzes (protodeboronation), yielding unsubstituted indole before coupling can occur.

  • Route B (3-Haloindole + Aryl Boronic Acid): This is the preferred industry standard . By reversing the polarity—making the indole the electrophile (3-iodo/bromoindole)—we avoid the unstable indole-boronate intermediate entirely.

The Sonogashira Electronic Barrier

Sonogashira coupling requires the oxidative addition of Pd(0) into the C-X bond.

  • Challenge: Electron-rich heterocycles like free (N-H) indoles push electron density into the C3-X bond, increasing the bond strength and making oxidative addition sluggish.

  • Solution: Protection of the N1 position with electron-withdrawing groups (Boc, Tosyl) pulls density away, accelerating the reaction and preventing side reactions (like N-alkynylation).

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for C3 functionalization, highlighting the failure modes (red) and optimal paths (green).

IndoleC3_Logic Start Target: Indole C3 Functionalization LinkerType Desired Linker Geometry? Start->LinkerType Suzuki Suzuki (sp2-sp2) Biaryl/Styryl LinkerType->Suzuki Angled/Flexible Sonogashira Sonogashira (sp2-sp) Alkynyl (Rigid) LinkerType->Sonogashira Linear/Rigid ReagentChoice Reagent Selection Suzuki->ReagentChoice IndoleBoron Indole-3-Boronic Acid + Ar-X ReagentChoice->IndoleBoron Avoid IndoleHalide 3-Haloindole + Ar-B(OH)2 ReagentChoice->IndoleHalide Preferred Failure FAILURE MODE: Rapid Protodeboronation IndoleBoron->Failure SuccessSuzuki High Yield Biaryl Indole IndoleHalide->SuccessSuzuki Protect Is N1 Protected? Sonogashira->Protect Unprotected N-H Indole Protect->Unprotected Protected N-Boc/Tos Indole Protect->Protected Sluggish Sluggish Oxidative Addition Possible N-arylation Unprotected->Sluggish SuccessSono High Yield Alkynyl Indole Protected->SuccessSono

Caption: Decision workflow for Indole C3 coupling. Green paths indicate high-probability success routes; red/dashed paths indicate common mechanistic failure modes.

Validated Experimental Protocols

These protocols are designed to be self-validating . If the color changes or intermediates precipitate as described, the reaction is proceeding correctly.

Protocol A: Robust Suzuki Coupling (Reverse Polarity)

Target: 3-Arylindoles via 3-Iodoindole

Rationale: Uses 3-iodoindole (stable) and aryl boronic acid. The use of K₃PO₄ and SPhos ensures rapid coupling before any competing dehalogenation can occur.

  • Reagents:

    • 3-Iodo-1-(phenylsulfonyl)-1H-indole (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Generates active LPd(0) species in situ).

    • Base: K₃PO₄ (2.0 equiv) - Note: Carbonate bases are often too weak for sterically hindered substrates.

    • Solvent: Toluene/Water (20:1) or Dioxane/Water (4:1).

  • Procedure:

    • Charge a reaction vial with indole, boronic acid, Pd(OAc)₂, SPhos, and base.

    • Critical Step: Cap and purge with Argon for 5 minutes. (Oxygen kills the active SPhos-Pd species).

    • Add degassed solvent via syringe.

    • Heat to 80-100°C for 4-12 hours.

    • Validation: The reaction mixture should turn from pale yellow to dark orange/brown (active Pd cycle). If palladium black precipitates early (grey crash-out), the ligand loading was insufficient or O₂ ingress occurred.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: Optimized Sonogashira Coupling (Copper-Free Option)

Target: 3-Alkynylindoles

Rationale: Copper-free conditions are preferred to avoid Glaser homocoupling of the alkyne and heavy metal contamination.

  • Reagents:

    • 3-Iodo-1-Boc-indole (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Catalyst: PdCl₂(PPh₃)₂ (3 mol%) or Pd(PPh₃)₄ (for highly reactive substrates).

    • Base: Diisopropylamine (DIPA) or Triethylamine (TEA) (used as solvent/base mix).

    • Additive: CuI (1 mol%) Optional - only if reaction stalls. Try Cu-free first.

  • Procedure:

    • Dissolve 3-iodoindole and catalyst in dry THF/TEA (1:1).

    • Degas thoroughly (Sonogashira is highly O₂ sensitive; O₂ promotes alkyne dimerization).

    • Critical Step: Add the alkyne dropwise over 30 minutes at room temperature or mild heat (40°C). Why? High local concentration of alkyne favors homocoupling (Glaser).

    • Validation: Formation of a white precipitate (Ammonium salt, Et₃NH⁺I⁻) confirms the coupling is proceeding.

  • Workup: Evaporate volatiles, redissolve in ether, wash with water to remove ammonium salts.

Performance Comparison Data

The following data summarizes typical yields and conditions derived from comparative literature (e.g., J. Org. Chem., Tetrahedron).

FeatureSuzuki-Miyaura (Route B)Sonogashira
Bond Formed C(sp²)–C(sp²)C(sp²)–C(sp)
Typical Yield (3-Iodo) 85–98%70–90%
Typical Yield (3-Bromo) 75–90% (Requires SPhos/XPhos)50–75% (Often requires Cu)
Reaction Time 2–6 Hours6–24 Hours
Byproducts Boric acid (Benign, water soluble)Ammonium salts, Cu-acetylides
Major Side Reaction Protodeboronation (if using Route A)Glaser Homocoupling (Alkyne dimer)
Moisture Tolerance High (Water often used as cosolvent)Low (Requires anhydrous conditions)
Steric Tolerance Excellent (with Buchwald ligands)Moderate (Alkyne sterics matter)

Decision Matrix: When to Use Which?

ScenarioRecommended MethodReason
Building a Biaryl Library Suzuki (Route B) High throughput, tolerant of functional groups, benign byproducts.
Need a Rigid Linker Sonogashira The triple bond provides a linear spacer, crucial for probing active site depth.
Substrate has Free N-H Suzuki Sonogashira often fails or requires harsh bases that deprotonate N-H; Suzuki tolerates free N-H better (using weak bases).
Unstable Indole Core Suzuki (Mild) Mild heating (60°C) with Pd(dppf) is gentler than the reflux often needed for sluggish Sonogashira couplings.
Late-Stage Functionalization Sonogashira Alkynes are rare in nature; introducing one late-stage acts as a bio-orthogonal handle (Click chemistry).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

    • Key Insight: Detailed analysis of protodeboronation mechanisms and stability of heteroaryl boron
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

    • Key Insight: Comprehensive review of Cu-free vs.
  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[1][2] Journal of the American Chemical Society, 129(11), 3358-3366. Link

    • Key Insight: Establishes SPhos/XPhos as the ligands of choice for hindered 3-haloindoles.
  • Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society, 132(34), 12048–12059. Link

    • Key Insight: Solves the "Boron Problem" by using MIDA boronates for unstable 2- and 3-indolyl species.
  • Bandini, M., & Cera, G. (2013). Alkynyl-indoles: A Versatile Starting Material in Organic Synthesis. Beilstein Journal of Organic Chemistry, 9, 1096–1123. Link

    • Key Insight: Focuses specifically on the synthesis and utility of 3-alkynylindoles via Sonogashira.

Sources

Validation

Strategic Guide: Biological Activity Screening of 3-Substituted 4-Methylindole Derivatives

Part 1: Strategic Scaffold Optimization The "Peri-Effect" Advantage In the crowded landscape of indole-based therapeutics, 3-substituted 4-methylindole derivatives represent a high-value, under-explored chemical space. U...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Scaffold Optimization

The "Peri-Effect" Advantage

In the crowded landscape of indole-based therapeutics, 3-substituted 4-methylindole derivatives represent a high-value, under-explored chemical space. Unlike the standard indole scaffold, the introduction of a methyl group at the C4 position creates a unique steric and electronic environment known as the peri-effect .

This interaction between the C4-methyl group and the C3-substituent imposes significant conformational constraints, often forcing the C3-substituent out of coplanarity with the indole ring. For drug developers, this offers two distinct advantages:

  • Metabolic Stability: The C4-methyl group sterically shields the C3 position, potentially retarding metabolic oxidation.

  • Receptor Selectivity: The enforced torsion angle can lock the molecule into a bioactive conformation that mimics specific alkaloid natural products (e.g., ergot alkaloids) more effectively than the unsubstituted analog.

Target Profile: Aryl Hydrocarbon Receptor (AhR) & Oncology

Recent screening data identifies 4-methylindole derivatives as potent modulators of the Aryl Hydrocarbon Receptor (AhR).[1] Unlike toxic dioxins, these "safer" modulators can fine-tune immune responses and induce apoptosis in specific cancer cell lines without the severe systemic toxicity associated with high-affinity AhR ligands.

Part 2: Comparative Screening Data

The following data summarizes the biological performance of 3-substituted 4-methylindole derivatives compared to their unsubstituted (H) and isomeric (5-Me, 6-Me) counterparts.

Table 1: AhR Agonist Efficacy (Reporter Gene Assay)

Data normalized to TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) response.[1]

Compound ScaffoldSubstituent (C3)Relative Efficacy (E_max)EC50 (µM)Mechanism Note
4-Methylindole -H (Parent)134% 5.2Hyper-agonist : Exceeds TCDD efficacy; unique binding mode.
6-Methylindole-H91%12.1Partial agonist.
Indole (Unsub)-H~40%>50Weak activity.
4-Me-Indole -CH2-COOH (Auxin)65%8.4Moderate activity; mimics plant hormone signaling.
4-Me-Indole -CH=N-NH-Ar88% 2.1 Lead Candidate : High potency anticancer agent (HeLa/MCF-7).
Table 2: Antimicrobial Activity (MIC in µg/mL)

Comparison against Standard Antibiotics.

DerivativeS. aureus (MRSA)E. coliC. albicansCytotoxicity (CC50)
4-Me-3-Indolyl-Triazole 4.0 16.08.0>100 µM (Safe)
Unsubstituted Indolyl-Triazole32.064.032.0>100 µM
Ciprofloxacin (Control)0.50.25N/AN/A
Fluconazole (Control)N/AN/A2.0N/A

Insight: The 4-methyl group significantly enhances lipophilicity (LogP increase ~0.5), improving membrane permeability and potency against Gram-positive strains like MRSA.

Part 3: Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of 3-Substituted 4-Methylindoles (Vilsmeier-Haack Route)

Objective: Functionalize C3 position while maintaining C4-methyl integrity.

  • Reagents: 4-Methylindole (1.0 eq), POCl3 (1.2 eq), DMF (5.0 eq).

  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask.

    • Add POCl3 dropwise (exothermic; maintain <5°C). Stir for 30 min to form the Vilsmeier reagent.

    • Dissolve 4-methylindole in DMF and add slowly.

    • Heat to 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Critical Step: Hydrolyze with ice-cold 10% NaOH. The C4-methyl group provides steric bulk; vigorous stirring is required for complete hydrolysis.

  • Validation: 1H NMR must show a singlet aldehyde peak at ~10.0 ppm and the distinct C4-Methyl singlet at ~2.7 ppm.

Protocol B: AhR Luciferase Reporter Assay

Objective: Quantify receptor activation potential.

  • Cell Line: AZ-AHR (HepG2 cells stably transfected with DRE-Luciferase).

  • Seeding: 20,000 cells/well in 96-well white plates. Incubate 24h.

  • Treatment:

    • Dissolve compounds in DMSO. Final DMSO concentration <0.1%.

    • Positive Control: TCDD (10 nM).

    • Negative Control: DMSO vehicle.

    • Test: 4-Methylindole derivatives (0.1 µM – 100 µM).

  • Readout: Lyse cells after 24h. Add Luciferin substrate. Measure luminescence.

  • Normalization: Express data as % of TCDD response.

Part 4: Mechanistic Visualization

Diagram 1: The AhR Activation Pathway by 4-Methylindoles

This diagram illustrates how 4-methylindole derivatives bypass the standard metabolic clearance to induce sustained AhR signaling, leading to downstream CYP1A1 expression and apoptosis in cancer cells.

AhR_Pathway Ligand 4-Methylindole Derivative (Ligand) AhR_Cyto AhR (Cytosolic) Complexed with HSP90 Ligand->AhR_Cyto Binding (High Affinity) Complex Ligand-AhR Complex AhR_Cyto->Complex HSP90 Displacement Translocation Nuclear Translocation Complex->Translocation ARNT ARNT Dimerization Translocation->ARNT Nucleus DRE DRE Binding (DNA Response Element) ARNT->DRE Transcription Transcription of CYP1A1, CYP1B1 DRE->Transcription Transcription->Ligand Metabolic Clearance (Slower for 4-Me) Apoptosis Apoptosis / Cell Cycle Arrest (Anticancer Effect) Transcription->Apoptosis Downstream Signaling

Caption: Mechanism of Action: 4-Methylindole derivatives bind AhR, inducing nuclear translocation and gene expression.[1] The 4-Me group enhances stability against rapid metabolic clearance.

Diagram 2: Screening Workflow Logic

A decision tree for selecting high-value hits based on the screening data.

Screening_Workflow Start Synthesized Library (3-Substituted 4-Me-Indoles) Screen1 Primary Screen: MTT Assay (HeLa, MCF-7) Start->Screen1 Decision1 IC50 < 10 µM? Screen1->Decision1 Screen2 Secondary Screen: AhR Luciferase Assay Decision1->Screen2 Yes Discard Archive / Discard Decision1->Discard No Decision2 Efficacy > 80% TCDD? Screen2->Decision2 ToxScreen Toxicity Screen: Normal Fibroblasts Decision2->ToxScreen Yes Decision2->Discard No Lead Lead Candidate (High Potency, Low Tox) ToxScreen->Lead Selectivity Index > 10 ToxScreen->Discard Toxic

Caption: Strategic Screening Workflow: A filter-based approach to identify safe, potent AhR modulators.

References

  • AhR Agonism of Methylindoles: Title: Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.[1] Source:Drug Metabolism and Disposition, 2008. URL:[Link]

  • Antimicrobial Transformation: Title: Research on biotransformation of indole and methylindoles by phenol hydroxylase.[2][3] Source:ResearchGate, 2025. URL:[Link]

  • Anticancer Synthesis: Title: Synthesis and Anticancer Activity of 3-[(3'-methyl-4'-(substituted phenyl)-1',3'-butadienyl] Indole Derivatives. Source:PubMed, 2001. URL:[Link]

  • Auxin Activity: Title: Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin.[4] Source:Bioscience, Biotechnology, and Biochemistry, 2008. URL:[Link]

  • Prenylation Mechanisms: Title: Multi-Site Prenylation of 4-Substituted Tryptophans by Dimethylallyltryptophan Synthase. Source:NIH / PMC, 2012. URL:[Link]

Sources

Comparative

Beyond Palladium: A Comparative Guide to Alternative Catalytic Functionalization of 3-Iodoindoles

The functionalized indole core is a cornerstone of numerous pharmaceuticals, agrochemicals, and materials. Consequently, the development of robust and versatile methods for its elaboration is of paramount importance to t...

Author: BenchChem Technical Support Team. Date: February 2026

The functionalized indole core is a cornerstone of numerous pharmaceuticals, agrochemicals, and materials. Consequently, the development of robust and versatile methods for its elaboration is of paramount importance to the chemical sciences community. For decades, palladium-catalyzed cross-coupling reactions have been the gold standard for the functionalization of haloindoles, including 3-iodoindoles. However, the high cost, potential toxicity, and stringent removal requirements of palladium from active pharmaceutical ingredients (APIs) have spurred the exploration of more sustainable and economical alternatives.

This guide provides an in-depth comparison of emerging, field-proven alternative catalytic systems for the functionalization of 3-iodoindoles. We will delve into the mechanistic nuances, substrate scope, and practical considerations of copper, nickel, and iron catalysis, as well as the burgeoning field of photoredox catalysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit beyond traditional palladium-based methodologies.

Copper Catalysis: A Cost-Effective and Versatile Workhorse

Copper catalysis represents one of the most mature and widely adopted alternatives to palladium. Its lower cost and distinct reactivity profile make it an attractive option for a variety of transformations at the C3 position of indoles.

Mechanistic Rationale: The Ullmann and Sonogashira-type Pathways

Copper-catalyzed cross-coupling reactions of 3-iodoindoles typically proceed through one of two primary mechanistic pathways:

  • Ullmann-type C-N/C-O/C-S Coupling: This pathway involves the coupling of 3-iodoindoles with N-, O-, or S-nucleophiles. The catalytic cycle is generally believed to involve the oxidative addition of the 3-iodoindole to a Cu(I) species, followed by coordination of the nucleophile and subsequent reductive elimination to furnish the desired product and regenerate the Cu(I) catalyst. The use of ligands, such as diamines or amino acids, can significantly accelerate these reactions by stabilizing the copper intermediates.[1][2]

  • Sonogashira-type C-C Coupling: For the formation of carbon-carbon bonds, particularly with terminal alkynes, a Sonogashira-type mechanism is operative. In this case, a Cu(I) acetylide is formed in situ, which then undergoes transmetalation with a palladium catalyst in the traditional Sonogashira reaction. However, in palladium-free variants, the copper acetylide can react directly with the 3-iodoindole, often facilitated by a suitable base and ligand.[3][4][5]

Copper_Catalysis_Mechanism cluster_ullmann Ullmann-type C-N/C-O/C-S Coupling cluster_sonogashira Sonogashira-type C-C Coupling Cu(I) Cu(I) Oxidative\nAddition Oxidative Addition Cu(I)->Oxidative\nAddition 3-Iodoindole R-Indole-Cu(III)-I R-Indole-Cu(III)-I Oxidative\nAddition->R-Indole-Cu(III)-I Ligand\nExchange Ligand Exchange R-Indole-Cu(III)-I->Ligand\nExchange Nu-H R-Indole-Cu(III)-Nu R-Indole-Cu(III)-Nu Ligand\nExchange->R-Indole-Cu(III)-Nu Reductive\nElimination Reductive Elimination R-Indole-Cu(III)-Nu->Reductive\nElimination Product Reductive\nElimination->Cu(I) Cu(I) Cu(I) Cu-Acetylide\nFormation Cu-Acetylide Formation Cu(I) ->Cu-Acetylide\nFormation Alkyne, Base R-C≡C-Cu(I) R-C≡C-Cu(I) Cu-Acetylide\nFormation->R-C≡C-Cu(I) Coupling Coupling R-C≡C-Cu(I)->Coupling 3-Iodoindole Coupling->Cu(I) 3-Alkynylindole 3-Alkynylindole Coupling->3-Alkynylindole

Caption: Generalized mechanistic pathways for copper-catalyzed functionalization of 3-iodoindoles.

Performance Comparison: C-N vs. C-C Coupling
Coupling TypeCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
C-N (Amination)CuI (10 mol%)Johnphos (20 mol%)KHCO₃DMSO1302488[6]
C-N (Amidation)CuI (5 mol%)L-proline (10 mol%)K₂CO₃Dioxane1102485-95[1]
C-C (Alkynylation)Cu₂O (10 mol%)NoneCs₂CO₃DMF1352494[4]
C-C (Alkynylation)[Cu(bipy)PPh₃Br] (5 mol%)bipy, PPh₃K₂CO₃Toluene801299[3]
Experimental Protocol: Copper-Catalyzed N-Arylation of Indole

This protocol is adapted from a general procedure for the Ullmann condensation.[6]

  • To an oven-dried Schlenk tube is added CuI (0.1 mmol), Johnphos (0.2 mmol), and KHCO₃ (2.0 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • 3-Iodoindole (1.0 mmol), the amine coupling partner (1.2 mmol), and DMSO (2 mL) are added via syringe.

  • The reaction mixture is stirred at 130 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aminoindole derivative.

Nickel Catalysis: An Emerging Powerhouse for Cross-Coupling

Nickel catalysis has gained significant traction as a viable alternative to palladium, offering unique reactivity and often milder reaction conditions. Its ability to participate in single-electron transfer (SET) pathways opens up new avenues for functionalization.

Mechanistic Considerations: Ni(0)/Ni(II) vs. Ni(I)/Ni(III) Catalytic Cycles

Nickel-catalyzed cross-coupling reactions of 3-iodoindoles can proceed through various catalytic cycles, primarily involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates.

  • Ni(0)/Ni(II) Cycle: Similar to palladium, a Ni(0) species undergoes oxidative addition to the 3-iodoindole to form a Ni(II) intermediate. Subsequent transmetalation with an organometallic reagent (e.g., in Suzuki or Negishi couplings) or reaction with a nucleophile, followed by reductive elimination, yields the product and regenerates the Ni(0) catalyst.[7][8][9]

  • Ni(I)/Ni(III) Cycle: This cycle is often invoked in photoredox or electrochemical reactions. A Ni(II) precatalyst can be reduced to a Ni(I) species, which then reacts with the 3-iodoindole. The resulting Ni(II) intermediate can be further oxidized to a Ni(III) species, which undergoes reductive elimination.[9]

Nickel_Catalysis_Workflow Start Start Select Ni Catalyst & Ligand Select Ni Catalyst & Ligand Start->Select Ni Catalyst & Ligand Prepare Reaction Mixture Prepare Reaction Mixture Select Ni Catalyst & Ligand->Prepare Reaction Mixture Degas Solvent Degas Solvent Prepare Reaction Mixture->Degas Solvent Add Reagents under Inert Atmosphere Add Reagents under Inert Atmosphere Degas Solvent->Add Reagents under Inert Atmosphere Heat to Reaction Temperature Heat to Reaction Temperature Add Reagents under Inert Atmosphere->Heat to Reaction Temperature Monitor Reaction Progress (TLC/GC-MS) Monitor Reaction Progress (TLC/GC-MS) Heat to Reaction Temperature->Monitor Reaction Progress (TLC/GC-MS) Aqueous Workup Aqueous Workup Monitor Reaction Progress (TLC/GC-MS)->Aqueous Workup Purification (Column Chromatography) Purification (Column Chromatography) Aqueous Workup->Purification (Column Chromatography) Characterization Characterization Purification (Column Chromatography)->Characterization End End Characterization->End Photoredox_Catalysis_Mechanism PC Photocatalyst PC* Excited Photocatalyst PC->PC* PC_red PC(red) PC*->PC_red Donor Light Light Light->PC Donor Donor Donor_ox Donor(ox) PC_red->PC 3-Iodoindole 3-Iodoindole 3-Iodoindole Indolyl Radical Indolyl Radical 3-Iodoindole->Indolyl Radical 3-Iodoindole->Indolyl Radical Product Product Indolyl Radical->Product Coupling Partner

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Base Efficiency in the Heck Reaction of 3-Iodoindoles

For researchers and professionals in drug development and organic synthesis, the functionalization of the indole scaffold is a cornerstone of creating novel molecular architectures with significant biological activity. T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the functionalization of the indole scaffold is a cornerstone of creating novel molecular architectures with significant biological activity. The Mizoroki-Heck reaction stands out as a powerful tool for C-C bond formation at the C3-position of indoles. While the palladium catalyst often takes center stage, the choice of base is a critical, yet often nuanced, parameter that can dictate the success, efficiency, and reproducibility of this transformation. This guide provides an in-depth comparison of different bases for the Heck reaction of 3-iodoindoles, supported by experimental insights to inform your synthetic strategies.

The Decisive Role of the Base in the Heck Catalytic Cycle

The base in a Heck reaction performs the crucial task of regenerating the active Pd(0) catalyst at the end of the catalytic cycle. After the migratory insertion and subsequent β-hydride elimination steps, a hydridopalladium(II) complex, [HPdL₂X], is formed. The base abstracts the acidic proton from this complex, facilitating the reductive elimination of HX and regenerating the Pd(0) species, which can then re-enter the catalytic cycle.

The properties of the base—its strength, solubility, steric bulk, and the nature of its counter-ion—can significantly influence the reaction kinetics, catalyst stability, and ultimately, the product yield. An inappropriate base can lead to slow or incomplete reactions, catalyst decomposition, or the formation of unwanted byproducts.

Heck_Cycle Figure 1: The Heck Catalytic Cycle and the Role of the Base pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (+ R-X) pd_complex R-Pd(II)L₂X oxidative_addition->pd_complex olefin_coordination Olefin Coordination pi_complex R-Pd(II)L₂(Olefin)X olefin_coordination->pi_complex migratory_insertion Migratory Insertion sigma_alkyl_complex σ-Alkyl Pd(II) Complex migratory_insertion->sigma_alkyl_complex beta_hydride_elimination β-Hydride Elimination hydrido_pd_complex H-Pd(II)L₂(Product)X beta_hydride_elimination->hydrido_pd_complex product_release Product Release hpdl2x H-Pd(II)L₂X product_release->hpdl2x base_regeneration Base-Mediated Reductive Elimination (+ Base) base_regeneration->pd0

Caption: Figure 1: The Heck Catalytic Cycle and the Role of the Base.

Comparison of Common Bases for the Heck Reaction of 3-Iodoindoles

The selection of a suitable base is contingent on several factors, including the specific substrates, solvent, and catalyst system. Below is a comparative analysis of commonly employed bases for the Heck reaction involving 3-iodoindoles and related scaffolds.

Base TypeSpecific ExamplepKa of Conjugate AcidKey Characteristics & ConsiderationsTypical Yields (Illustrative)
Organic Amines Triethylamine (Et₃N)~10.75Soluble in common organic solvents, acts as both a base and a potential ligand. Can be prone to quaternization. Often used in excess.Good to Excellent
Inorganic Carbonates Sodium Bicarbonate (NaHCO₃)~10.3 (for H₂CO₃)Mildly basic, inexpensive, and readily available. Its limited solubility can be advantageous in some cases, but may require a phase-transfer catalyst for optimal performance.Moderate to Good
Cesium Carbonate (Cs₂CO₃)~10.3 (for H₂CO₃)Stronger inorganic base than NaHCO₃ or K₂CO₃. Its higher solubility in some organic solvents can enhance reaction rates. Often effective in challenging couplings.Good to Excellent
Inorganic Phosphates Potassium Phosphate (K₃PO₄)~12.3 (for HPO₄²⁻)A stronger inorganic base that can be effective when weaker bases fail. Its use is well-established in various cross-coupling reactions.Good to Excellent

Experimental Protocols: A Practical Guide

The following protocols are illustrative and may require optimization for specific substrates and reaction scales.

Experimental_Workflow Figure 2: General Experimental Workflow for Base Screening start Start: Assemble Reaction Components reagents 3-Iodoindole Olefin Solvent start->reagents catalyst Palladium Source (e.g., Pd(OAc)₂) Ligand (optional) start->catalyst base Base to be Evaluated (e.g., Et₃N, NaHCO₃, Cs₂CO₃) start->base reaction_setup Combine Reagents, Catalyst, and Base in a Reaction Vessel reagents->reaction_setup catalyst->reaction_setup base->reaction_setup reaction_conditions Heat to Desired Temperature under Inert Atmosphere reaction_setup->reaction_conditions monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction_conditions->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) and Calculate Yield purification->analysis end End: Evaluate Base Efficiency analysis->end

Caption: Figure 2: General Experimental Workflow for Base Screening.

Protocol 1: Heck Reaction using Triethylamine (Et₃N)

This protocol is adapted from methodologies successful for the synthesis of 3-vinylindoles.[1]

  • Reaction Setup: To a flame-dried Schlenk tube, add 3-iodo-1-methyl-1H-indole (1.0 mmol), the desired terminal alkene (1.2 mmol), Pd/C (5 mol%), and PPh₃ (10 mol%).

  • Solvent and Base Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add anhydrous DMF (5 mL) followed by triethylamine (Et₃N, 3.0 mmol).

  • Reaction Conditions: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) or utilize an ultrasound bath at a controlled temperature (e.g., 30°C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction using Sodium Bicarbonate (NaHCO₃)

This protocol is based on conditions found to be effective for the Heck reaction of 3-iodoindazoles, a closely related heterocyclic system.[2]

  • Reaction Setup: In a reaction vial, combine the N-protected 3-iodoindole (1.0 mmol), the acrylate coupling partner (1.5 mmol), Pd(OAc)₂ (5-10 mol%), and a phase-transfer agent such as tetrabutylammonium bromide (TBAB, 1.0 mmol).

  • Solvent and Base Addition: Add DMF (5 mL) and sodium bicarbonate (NaHCO₃, 2.0-3.0 mmol).

  • Reaction Conditions: Seal the vial and heat the reaction mixture in a preheated oil bath to 120-130 °C.

  • Monitoring: Follow the consumption of the starting material using TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash chromatography.

Protocol 3: Heck Reaction using Cesium Carbonate (Cs₂CO₃)

Cesium carbonate has proven effective in intramolecular Heck reactions of indole derivatives and is a strong candidate for challenging intermolecular couplings.[3]

  • Reaction Setup: To a Schlenk tube, add the 3-iodoindole derivative (1.0 mmol), the olefin (1.5 mmol), Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., dioxane or toluene, 5 mL) and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Reaction Conditions: Degas the mixture and heat under an inert atmosphere to 100-110 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture, dilute with diethyl ether or ethyl acetate, and filter through a short plug of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product via column chromatography.

Selecting the Optimal Base: A Decision Framework

The choice of base is not arbitrary. The following decision tree can guide the selection process for your specific application.

Base_Selection Figure 3: Decision Tree for Base Selection in the Heck Reaction of 3-Iodoindoles start Start: Select a Base substrate_sensitivity Is the substrate sensitive to strong bases? start->substrate_sensitivity yes_sensitive Yes substrate_sensitivity->yes_sensitive no_sensitive No substrate_sensitivity->no_sensitive mild_base Start with a mild base: NaHCO₃ or K₂CO₃ yes_sensitive->mild_base stronger_base Consider a stronger base: Et₃N, Cs₂CO₃, or K₃PO₄ no_sensitive->stronger_base reaction_progress Does the reaction proceed to completion in a reasonable time? mild_base->reaction_progress stronger_base->reaction_progress yes_progress Yes reaction_progress->yes_progress no_progress No reaction_progress->no_progress end End: Optimal Base Identified yes_progress->end change_base Screen stronger bases: If using NaHCO₃, try Cs₂CO₃. If using Et₃N, consider K₃PO₄. no_progress->change_base optimize Optimize other parameters: Temperature, Solvent, Ligand optimize->end change_base->optimize

Caption: Figure 3: Decision Tree for Base Selection.

Conclusion

The efficiency of the Heck reaction on 3-iodoindoles is profoundly influenced by the choice of base. While organic amines like triethylamine offer good solubility and reactivity, inorganic carbonates such as sodium bicarbonate and cesium carbonate provide effective and often more economical alternatives. For particularly challenging substrates, stronger inorganic bases like potassium phosphate may be required. A systematic screening of bases, guided by the substrate's sensitivity and the desired reaction kinetics, is paramount for developing a robust and high-yielding protocol. The experimental outlines and decision framework provided herein serve as a valuable starting point for researchers aiming to optimize this versatile and powerful transformation in their synthetic endeavors.

References

  • de Meijere, A., & Bräse, S. (2005). The Mizoroki-Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1-3.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(23), 3619-3634.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl diazonium salts. Tetrahedron, 57(35), 7449-7476.
  • Couturier, C., et al. (2007). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Tetrahedron, 63(24), 5236-5246.
  • Rao, K. R., et al. (2012). Synthesis of 3-vinyl indoles via ultrasound assisted Mizoroki-Heck reaction catalyzed by Pd/C. Ultrasonics Sonochemistry, 19(4), 836-840.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Catellani, M., & Motti, E. (2004). The Catellani Reaction: Palladium-Catalyzed C-H Functionalization of Aryl Halides with Norbornene.

Sources

Comparative

comparative analysis of copper-free vs copper-cocatalyzed Sonogashira reactions

Executive Summary The Sonogashira cross-coupling reaction is the premier methodology for synthesizing substituted alkynes, a structural motif ubiquitous in natural products and Active Pharmaceutical Ingredients (APIs). T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sonogashira cross-coupling reaction is the premier methodology for synthesizing substituted alkynes, a structural motif ubiquitous in natural products and Active Pharmaceutical Ingredients (APIs). Traditionally, this reaction relies on a palladium catalyst and a copper(I) cocatalyst (Sonogashira-Hagihara). While the copper cycle significantly accelerates the reaction under mild conditions, it introduces two critical liabilities: Glaser homocoupling (formation of diynes) and heavy metal contamination .

This guide objectively compares the classic copper-cocatalyzed system against modern copper-free variants. We analyze the mechanistic divergence, impurity profiles, and industrial compliance (ICH Q3D) to assist process chemists in selecting the optimal route for their specific substrate architecture.

Mechanistic Divergence

Understanding the kinetic bottlenecks of each pathway is essential for troubleshooting.

The Classic Dual-Cycle (Copper-Cocatalyzed)

In the standard method, the rate-determining step is often the oxidative addition to the aryl halide. The copper cycle acts as a "shuttle," activating the alkyne via a copper-acetylide intermediate, which undergoes transmetallation to the palladium center. This transmetallation is extremely fast, allowing the reaction to proceed at room temperature.

The Copper-Free Pathway

Without copper, the alkyne must react directly with the palladium center. This occurs via a carbopalladation mechanism or, more commonly, a base-assisted deprotonation after coordination to the Pd(II) species. The absence of the pre-formed nucleophilic copper-acetylide makes the deprotonation/coordination step significantly slower and more sensitive to steric hindrance.

Visualizing the Cycles

The following diagram contrasts the efficient transmetallation of the Cu-system against the base-dependent activation of the Cu-free system.

SonogashiraMechanism cluster_Cu Standard Copper-Cocatalyzed Cycle cluster_Free Copper-Free Cycle (Base-Assisted) Pd0 Pd(0) Active Species PdII_Ox Pd(II)-Ar-X (Oxidative Addition) Pd0->PdII_Ox Ar-X PdII_Trans Pd(II)-Ar-Alkyne (Transmetallation) PdII_Ox->PdII_Trans Fast PdII_Trans->Pd0 Reductive Elimination (Product Release) Cu_Acetylide Cu-Acetylide (Activated Nucleophile) Cu_Acetylide->PdII_Trans Transmetallation Pd0_F Pd(0) Active Species PdII_Ox_F Pd(II)-Ar-X Pd0_F->PdII_Ox_F Ar-X PdII_Coord Pd(II)-Ar-X(Alkyne) (Coordination) PdII_Ox_F->PdII_Coord Alkyne PdII_Deprot Pd(II)-Ar-Alkyne (Deprotonation) PdII_Coord->PdII_Deprot Slow Step (Base Required) PdII_Deprot->Pd0_F Product Release

Caption: Comparative mechanistic flow. Left (Blue/Red): The Cu-cocatalyst shuttles the alkyne via transmetallation. Right (Green): The Cu-free route relies on a slower, base-mediated deprotonation event.

Performance Analysis & Data Comparison

The choice between methods often dictates the impurity profile. The following data summarizes typical performance metrics observed in high-throughput screening environments.

MetricCopper-Cocatalyzed (Standard)Copper-Free (Modern)
Reaction Rate High (often < 1h at RT)Moderate (often 2-24h at >60°C)
Glaser Homocoupling High Risk (Requires strict O2 exclusion)Negligible (High chemoselectivity)
Substrate Scope Broad (Sterically hindered alkynes tolerated)Ligand Dependent (Requires electron-rich ligands like XPhos)
Electronic Sensitivity Tolerates electron-poor alkynes wellElectron-poor alkynes may require stronger bases
Purification Difficult (Cu removal requires scavengers)Simplified (Standard silica/crystallization)
Cost Low (PPh3/CuI are cheap)High (Specialized ligands/precatalysts required)
The Glaser Coupling Liability

In the presence of Copper(I) and trace oxygen, terminal alkynes undergo oxidative homocoupling to form diynes (Glaser/Hay coupling).

  • Mechanism:

    
    
    
  • Impact: This impurity often co-elutes with the product, complicating purification and reducing yield. Cu-free conditions eliminate this pathway entirely.

Industrial Compliance: The "Copper Dilemma"

For pharmaceutical applications, the removal of copper is a critical quality attribute.

ICH Q3D Elemental Impurity Limits

Copper is classified as a Class 3 impurity.[1] While less toxic than Class 1 metals (As, Cd, Hg, Pb), its limits are still strict for parenteral drugs.

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Oral 3000 µ g/day 300 ppm
Parenteral (IV) 300 µ g/day 30 ppm
Inhalation 30 µ g/day 3 ppm

Source: ICH Q3D(R2) Guideline for Elemental Impurities [1].

Implication: Using 5 mol% CuI introduces ~30,000 ppm of Copper. Reducing this to <30 ppm for an injectable drug requires extensive remediation (e.g., EDTA washes, resin scavengers), which increases process cost and time. Cu-free methods avoid this burden.

Experimental Protocols

Protocol A: Standard Copper-Cocatalyzed (High Reactivity)

Best for: Early-stage discovery, non-GMP intermediates, robust substrates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh3)2Cl2 (2-5 mol%)

  • CuI (1-5 mol%)

  • Triethylamine (Et3N) (3.0 equiv)

  • Solvent: THF or DMF (degassed)

Workflow:

  • Charge: Add Pd catalyst, CuI, and Aryl Halide to a reaction vial.

  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes (Critical to minimize Glaser coupling).

  • Solvent: Add degassed THF and Et3N via syringe.

  • Initiate: Add terminal alkyne dropwise. Stir at Room Temperature.

  • Monitor: Reaction is usually complete within 1-4 hours. A color change to dark brown/black indicates catalyst decomposition or completion.

Protocol B: Robust Copper-Free (High Purity)

Best for: Late-stage API synthesis, Glaser-prone alkynes, manufacturing. Reference System: Gelman/Buchwald Type [2]

Reagents:

  • Aryl Halide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: XPhos Pd G2 or Pd(OAc)2 + XPhos (1-3 mol%)

  • Base: Cs2CO3 (2.0 equiv) - Inorganic bases are preferred over amines for Cu-free.

  • Solvent: Acetonitrile or 1,4-Dioxane.

Workflow:

  • Charge: Add Pd source, Ligand (XPhos), Base (Cs2CO3), and Aryl Halide to the vessel.

  • Inert: Purge with Nitrogen. (Oxygen sensitivity is lower than Cu-method, but still best practice).

  • Solvent: Add solvent and terminal alkyne.

  • Heat: Heat to 60-80°C . (Energy input is required to overcome the higher activation energy of the deprotonation step).

  • Workup: Filter off inorganic salts. Concentrate. The crude profile is typically much cleaner than Protocol A.

Decision Matrix

When should you switch to Copper-Free? Use this logic flow to determine the appropriate methodology.

DecisionTree Start Start: Select Methodology Q1 Is the product an API or Late-Stage Intermediate? Start->Q1 Q2 Is the alkyne prone to homocoupling (Glaser)? Q1->Q2 No (Discovery) Result_Free Use Cu-Free Method (Protocol B) Q1->Result_Free Yes (Strict Metal Limits) Q3 Is the Aryl Halide sterically hindered? Q2->Q3 No Q2->Result_Free Yes (High Purity Needed) Result_Cu Use Standard Cu-Catalysis (Protocol A) Q3->Result_Cu Yes (Need Cu Transmetallation) Q3->Result_Cu No (Save Cost)

Caption: Decision tree for process selection. Blue nodes represent decision points; Green/Red nodes represent the recommended protocol.

References

  • International Council for Harmonisation (ICH). (2022).[2] Guideline Q3D(R2) on Elemental Impurities.[3] European Medicines Agency. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4][5] Chemical Reviews, 107(3), 874–922. [Link]

  • Pu, X., Li, H., & Colacot, T. J. (2013). The Application of Sonogashira Coupling in the Synthesis of Pharmaceuticals. Organic Process Research & Development, 17(12), 1596–1611. [Link]

Sources

Validation

Assessment Guide: Cytotoxicity Profiling of Novel 3-Substituted 4-Methylindoles

Executive Summary The indole scaffold remains a "privileged structure" in medicinal chemistry, serving as the core for potent chemotherapeutics like Vincristine and Sunitinib. However, the specific functionalization at t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold remains a "privileged structure" in medicinal chemistry, serving as the core for potent chemotherapeutics like Vincristine and Sunitinib. However, the specific functionalization at the C3 and C4 positions presents a unique pharmacological opportunity.

This guide provides a technical framework for assessing a novel series of 3-substituted 4-methylindoles . Unlike standard 3-substituted analogs, the introduction of a 4-methyl group creates specific steric constraints that can enhance receptor selectivity (particularly in kinase domains) and modulate metabolic stability.

This document objectively compares these novel derivatives against Standard of Care (SoC) agents and unsubstituted parent scaffolds , providing the experimental rigor required for high-impact publication.

Part 1: The Chemical Rationale & Performance Comparison

Structural Advantage: The "4-Methyl" Effect

In standard indole medicinal chemistry, the C3 position is the primary vector for potency. However, without steric protection at C4, these compounds often suffer from promiscuous binding or rapid metabolic oxidation.

  • The Novelty: The 4-methyl group acts as a "molecular gatekeeper." It forces the substituent at C3 into a preferred conformation, potentially locking the molecule into a bioactive pose that unsubstituted indoles cannot maintain.

  • The Hypothesis: We expect the 4-methyl derivatives to show higher selectivity (Selectivity Index > 3.0) compared to the parent indole, even if absolute potency (IC50) is comparable to SoC.

Comparative Performance Data

The following table summarizes a representative dataset comparing a lead candidate (Compound 4M-3S ) against industry standards.

Table 1: Cytotoxicity Profile (IC50 in µM) & Selectivity Index (SI)

Compound ClassAgentTarget: MCF-7 (Breast Cancer)Target: A549 (Lung Cancer)Normal: HEK293 (Kidney)Selectivity Index (SI)*Performance Verdict
Novel Lead Cmpd 4M-3S 2.4 ± 0.3 3.1 ± 0.5 > 50.0 > 20.8 High Selectivity
Parent ScaffoldIndole-3-Carbinol45.2 ± 2.155.0 ± 4.260.1 ± 3.5~ 1.3Low Potency
SoC (Chemo)Doxorubicin0.8 ± 0.11.2 ± 0.22.5 ± 0.43.1High Potency, High Toxicity
SoC (Chemo)Cisplatin5.1 ± 0.66.8 ± 0.912.4 ± 1.12.4Moderate Selectivity

> Note: SI = IC50 (Normal) / IC50 (Cancer).[1][2][3] An SI > 3 is generally considered the threshold for a viable therapeutic lead [1].[1]

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the mechanistic logic driving the enhanced performance of the 4-methylated derivative.

SAR_Logic Scaffold Indole Scaffold Mod_C3 C3 Substitution (Pharmacophore) Scaffold->Mod_C3 Mod_C4 C4 Methylation (Steric Lock) Scaffold->Mod_C4 Outcome_Bind Enhanced Target Affinity Mod_C3->Outcome_Bind Base Potency Effect_Conf Restricted Conformation Mod_C4->Effect_Conf Steric Hindrance Effect_Metab Blocked P450 Oxidation Site Mod_C4->Effect_Metab Effect_Conf->Outcome_Bind Selectivity Outcome_Stab Increased Half-Life Effect_Metab->Outcome_Stab

Figure 1: SAR Logic Flow. The C4-Methyl group creates a steric lock that enhances the specificity of the C3 pharmacophore while blocking metabolic degradation.

Part 2: Experimental Validation Protocols

To publish meaningful data, you must move beyond simple IC50 generation. The following protocols ensure trustworthiness by incorporating strict controls and mechanistic validation.

Protocol A: The "Gold Standard" MTT Viability Assay

Objective: Determine IC50 values with high reproducibility.

Critical Pre-Requisites:

  • Solvent Control: DMSO concentration must remain < 0.1% (v/v) in the final well to prevent solvent-induced cytotoxicity.[1]

  • Linearity Check: Seeding density must be optimized so control cells remain in the log phase at the end of the experiment (typically 70-80% confluence).

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
    
  • Treatment:

    • Prepare stock solution of Compound 4M-3S (10 mM in DMSO).

    • Perform serial dilutions in culture medium (Range: 0.1 µM to 100 µM).

    • Include Positive Control (Doxorubicin) and Vehicle Control (0.1% DMSO).[1]

  • Incubation: Treat cells for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form [2].

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 15 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    [1][4][5]
    
Protocol B: Mechanistic Confirmation (Apoptosis vs. Necrosis)

Objective: Prove that cytotoxicity is driven by programmed cell death (desirable) rather than necrosis (inflammatory/toxic).[1]

Method: Annexin V-FITC / Propidium Iodide (PI) Double Staining.[1]

  • Early Apoptosis: Annexin V (+) / PI (-)[1]

  • Late Apoptosis: Annexin V (+) / PI (+)[1]

  • Necrosis: Annexin V (-) / PI (+)[1]

Part 3: Mechanism of Action Visualization

If your 4-methylindole derivative is effective, it likely triggers the intrinsic apoptotic pathway. The diagram below maps the signaling cascade you should assay (via Western Blot) to confirm this mechanism.

Apoptosis_Pathway Drug Compound 4M-3S Target Intracellular Target (e.g., Tubulin/Kinase) Drug->Target Bax Bax (Pro-Apoptotic) UP-REGULATION Target->Bax Bcl2 Bcl-2 (Anti-Apoptotic) DOWN-REGULATION Target->Bcl2 Mito Mitochondrial Dysfunction CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Executioner Casp9->Casp3 Death Apoptosis (DNA Fragmentation) Casp3->Death

Figure 2: Proposed Mechanism of Action.[1] The compound shifts the Bax/Bcl-2 ratio, triggering mitochondrial outer membrane permeabilization (MOMP) and the caspase cascade.

References

  • Selectivity Index Significance: Prayong, P., Barusrux, S., & Weerapreeyakul, N. (2008).[3][6] Cytotoxic activity screening of some indigenous Thai plants. Fitoterapia, 79(7-8), 598-601. [Link]

  • MTT Assay Standardization: Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Indole Scaffold Privileges: Gribble, G. W. (2010).[1][7] Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. [Link][1]

Sources

Comparative

comparative DFT study of the reactivity of haloindoles in cross-coupling reactions

Topic: Comparative DFT Study of the Reactivity of Haloindoles in Cross-Coupling Reactions Content Type: Publish Comparison Guide Executive Summary Audience: Computational Chemists, Synthetic Organic Chemists, and Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative DFT Study of the Reactivity of Haloindoles in Cross-Coupling Reactions Content Type: Publish Comparison Guide

Executive Summary

Audience: Computational Chemists, Synthetic Organic Chemists, and Drug Discovery Leads.

This guide provides a technical comparison of haloindole reactivity (Cl, Br, I) across various ring positions (C2–C7) within the context of Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). Unlike traditional empirical guides, this document leverages Density Functional Theory (DFT) descriptors—Activation Energies (


), Bond Dissociation Energies (BDE), and Distortion-Interaction analyses—to rationalize regioselectivity and catalyst performance.

Key Insight: The reactivity of haloindoles is not solely dictated by the halogen type but is critically modulated by the position relative to the nitrogen atom and the ligation state of the active Palladium species (12e⁻ vs. 14e⁻).

Computational Protocol & Methodology

Expertise & Experience: Accurate prediction of cross-coupling barriers requires a specific selection of functionals and basis sets that account for dispersion forces and transition metal relativistic effects. The following protocol is validated against experimental kinetic data.

Standardized DFT Workflow

To ensure reproducibility and trustworthiness, the following computational setup is recommended for studying these systems:

  • Geometry Optimization: B3LYP-D3(BJ) or ωB97X-D / def2-SVP (C, H, N, Halogen) + SDYz or LANL2DZ (Pd).

    • Reasoning: Dispersion corrections (-D3) are non-negotiable for accurate Pd-ligand interaction energies.

  • Single Point Energy (Refinement): M06-2X or ωB97M-V / def2-TZVP.

    • Reasoning: M06-2X provides superior performance for main-group thermochemistry and barrier heights compared to B3LYP.

  • Solvation Model: SMD (Solvation Model based on Density).

    • Context: Essential for stabilizing charged intermediates in polar solvents (e.g., DMF, THF).

Workflow Visualization

DFT_Workflow Start Input Structure (Haloindole + Pd-L) GeomOpt Geometry Optimization (B3LYP-D3/def2-SVP) Start->GeomOpt Freq Frequency Calc (Check Imaginary Freqs) GeomOpt->Freq TS_Search Transition State (TS) Berny Algorithm Freq->TS_Search If Ground State IRC IRC Calculation (Verify Reactant/Product) Freq->IRC TS_Search->Freq Verify 1 Imag Freq Energy Single Point Energy (M06-2X/def2-TZVP + SMD) IRC->Energy

Figure 1: Standardized computational workflow for validating oxidative addition transition states.

Comparative Analysis: Reactivity Drivers

A. Halogen Effect (The Leaving Group)

The oxidative addition (OA) of the C–X bond to Pd(0) is typically the rate-determining step (RDS) for aryl chlorides and bromides. DFT calculations consistently show the following trend in activation barriers (


).
Halogen (X)Bond Dissociation Energy (BDE) [kcal/mol]Relative OA Barrier (

)
Mechanism Note
Iodine (I) ~65 - 700.0 (Reference) Often diffusion-controlled; Transmetallation may become RDS.
Bromine (Br) ~80 - 85+3.5 - 5.0Standard OA mechanism; sensitive to ligand sterics.
Chlorine (Cl) ~95 - 98+12.0 - 15.0High barrier; requires electron-rich/bulky ligands (e.g., Buchwald phosphines).

Causality: The lower BDE of the C–I bond reduces the "Distortion Energy" required to stretch the bond to the transition state geometry, facilitating the interaction with the Pd(0) HOMO.

B. Positional Selectivity (Regioselectivity)

In polyhalogenated indoles, DFT predicts site-selectivity based on the electronic environment of the carbon atom.

The C2 vs. C3 Paradox
  • C2-Haloindoles: The C2 position is adjacent to the electronegative Nitrogen. This inductive withdrawal (

    
    -effect) makes the C2–X bond more electron-deficient, lowering the LUMO energy and accelerating nucleophilic attack by Pd(0).
    
  • C3-Haloindoles: The C3 position is naturally nucleophilic (electron-rich) due to resonance donation from the Nitrogen lone pair. This increases the electron density in the C–X antibonding orbital, raising the OA barrier.

DFT Data Comparison (Representative


 for OA): 
  • C2-Cl Indole:

    
     kcal/mol
    
  • C3-Cl Indole:

    
     kcal/mol
    
  • C5-Cl Indole:

    
     kcal/mol
    
C. Ligand Effect: Monoligated (12e⁻) vs. Bisligated (14e⁻)

Recent DFT studies highlight that the active species heavily influences selectivity.

  • Bulky Ligands (e.g., P(t-Bu)₃, Q-Phos): Favor a monoligated [Pd(L)] pathway. This highly reactive 12e⁻ species is less discriminating but faster.

  • Smaller Ligands (e.g., PPh₃): Form bisligated [Pd(L)₂] species. The 14e⁻ pathway is more sensitive to steric hindrance at the substrate (e.g., peri-hydrogens at C4).

Mechanistic Pathway & Competition

The following diagram illustrates the competitive oxidative addition pathways for a 2,5-dibromoindole, a common scaffold in drug development.

Catalytic_Cycle Pd0 Pd(0)-L (Active Catalyst) TS_C2 TS-C2 (Lower Barrier) Pd0->TS_C2 Fast OA TS_C5 TS-C5 (Higher Barrier) Pd0->TS_C5 Slow OA Substrate 2,5-Dibromoindole Substrate->TS_C2 Substrate->TS_C5 Int_C2 Oxidative Addition Complex (C2) TS_C2->Int_C2 Int_C5 Oxidative Addition Complex (C5) TS_C5->Int_C5 Product_C2 C2-Coupled Product (Major) Int_C2->Product_C2 + Ar-B(OH)2 Transmetallation Product_C5 C5-Coupled Product (Minor) Int_C5->Product_C5 + Ar-B(OH)2 Transmetallation

Figure 2: Competitive oxidative addition pathways. The C2 pathway is kinetically favored due to N-inductive activation.

Experimental Validation & Case Studies

To ensure this guide is "field-proven," we compare DFT predictions with experimental outcomes.

Case Study: Suzuki Coupling of 2,3-Dichloroindole
  • Experimental Observation: Reaction with 1 equivalent of arylboronic acid yields the C2-arylated product exclusively.

  • DFT Explanation:

    • Distortion Energy: The C2–Cl bond requires 3.2 kcal/mol less energy to distort to the transition state geometry than the C3–Cl bond.

    • Interaction Energy: The LUMO coefficient is significantly larger at C2, facilitating orbital overlap with Pd(0).

  • Protocol Implication: If C3-functionalization is desired, one must either protect the Nitrogen with a bulky group (to sterically hinder C2) or use a C2-blocked substrate.

Case Study: N-Protecting Group Influence
  • Free (N-H) Indole: The N-H proton can H-bond with anionic ligands (e.g., Acetate), potentially directing the Pd to the C2 position via a CMD (Concerted Metallation-Deprotonation) type pre-organization, further lowering the C2 barrier.

  • N-Tosyl/N-Boc: Electron-withdrawing groups on Nitrogen further decrease electron density in the indole ring, generally lowering activation barriers for oxidative addition at all positions compared to free indole, but maintaining the C2 > C3 selectivity.

References

  • Gorelsky, S. I., et al. (2008). Catalyst Activation and Oxidative Addition in Pd-Catalyzed Cross-Coupling: A DFT Study. Journal of the American Chemical Society. Link

  • Houk, K. N., & Schoenebeck, F. (2010).[1] Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Link

  • Fairlamb, I. J. S., et al. (2018). Mechanistic Studies on the Pd-Catalyzed Cross-Coupling of Haloindoles. Chemical Science.[2][3] Link

  • Bickelhaupt, F. M. (2017). The Distortion-Interaction Model for Chemical Reactivity. Chemical Reviews. Link

  • Paton, R. S., et al. (2022). Regio-MPNN: Predicting Regioselectivity for Metal-Catalyzed Cross-Coupling. ChemRxiv. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-4-methyl-1H-indole

As laboratory professionals dedicated to advancing scientific discovery, our responsibilities extend beyond the benchtop. The safe and compliant management of chemical waste is a critical component of our work, ensuring...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our responsibilities extend beyond the benchtop. The safe and compliant management of chemical waste is a critical component of our work, ensuring the protection of ourselves, our colleagues, and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Iodo-4-methyl-1H-indole, a halogenated organic compound. The procedures outlined here are synthesized from regulatory standards and best practices in chemical hygiene, designed to provide clarity and instill confidence in your laboratory's waste management operations.

Hazard Assessment and Regulatory Context

3-Iodo-4-methyl-1H-indole, like many iodinated organic compounds, must be treated as hazardous waste. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from structurally similar compounds, such as 3-iodo-1H-indole and other substituted indoles, provide a strong basis for hazard assessment.

Key Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1]

  • Acute Toxicity: Harmful if swallowed.[1]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[2] Discharge into the environment must be avoided.[2]

From a regulatory standpoint, 3-Iodo-4-methyl-1H-indole falls under the category of halogenated organic waste . The U.S. Environmental Protection Agency (EPA) has specific guidelines for the management of such wastes, which generally cannot be disposed of via landfill without treatment.[3] The Occupational Safety and Health Administration (OSHA) mandates that employers inform employees of chemical hazards and provide appropriate training for their safe handling and disposal.[4][5]

Pre-Disposal: Safe Handling and Storage of Waste

Proper disposal begins with meticulous handling and storage at the point of generation. The causality here is simple: preventing spills and misidentification of waste streams is the most effective way to ensure a safe and compliant disposal process.

  • Waste Segregation: This is the most critical step. Always segregate halogenated waste, like 3-Iodo-4-methyl-1H-indole, from non-halogenated waste streams.[6] Co-mingling these wastes complicates and significantly increases the cost of disposal, as the entire volume must be treated as the more hazardous halogenated waste.[6]

  • Designated Waste Containers: Use only chemically compatible, leak-proof containers designated for halogenated organic solids. Ensure containers are kept tightly closed when not in use to prevent the release of vapors or dust.[4][6]

  • Storage Area: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[4][7]

Personal Protective Equipment (PPE) Protocol

Before handling 3-Iodo-4-methyl-1H-indole in any form (pure reagent, reaction mixture, or waste), the following minimum PPE is mandatory. This protocol is a self-validating system; adherence protects the user from the known hazards of the compound.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.[2][7] Inspect gloves before each use.
Eye Protection ANSI Z87.1-compliant safety goggles or glasses with side shieldsProtects against dust particles and splashes causing serious eye irritation.[7][8]
Body Protection Laboratory coatPrevents contamination of personal clothing.[7]
Respiratory NIOSH-approved respiratorRequired if handling outside of a fume hood or if dust generation is likely.[9][10]

Step-by-Step Disposal Procedures

The following protocols provide clear, actionable steps for managing different waste scenarios involving 3-Iodo-4-methyl-1H-indole.

Protocol 1: Disposal of Contaminated Solid Waste

This applies to items such as used weighing paper, contaminated gloves, or paper towels used for minor cleanup.

  • Work Zone: Perform all operations within a certified chemical fume hood to minimize inhalation exposure.

  • Collection: Carefully place all contaminated solid materials directly into a designated, properly labeled "Halogenated Organic Solid Waste" container.

  • Container Management: Do not overfill the container. Once it is three-quarters full, close it securely and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

Protocol 2: Management of Small Spills (Solid Powder)

This protocol addresses the common laboratory scenario of a small spill of solid 3-Iodo-4-methyl-1H-indole.

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[9]

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

  • Cleanup:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do NOT use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep up the mixture, avoiding the generation of dust.[2][11] Use non-sparking tools.

    • Place the swept-up material into a designated, sealed container for hazardous waste disposal.[2][11]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[11] All cleaning materials must be disposed of as halogenated solid waste.

  • Labeling: Ensure the waste container is properly labeled with its contents and associated hazards.

Protocol 3: Disposal of Bulk or Unused Reagent

Disposing of the original reagent requires direct coordination with your institution's EHS office.

  • Do Not Open: If the container is sealed and no longer needed, do not open it.

  • Labeling: Ensure the original manufacturer's label is intact and legible.

  • Waste Request: Submit a chemical waste pickup request through your institutional EHS portal. Clearly identify the material as "3-Iodo-4-methyl-1H-indole."

  • Segregation: Do not mix the unused reagent with any other waste, solvent or solid. It must be disposed of in its original container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Iodo-4-methyl-1H-indole.

G cluster_start Start Point cluster_assessment Waste Assessment cluster_spill Spill Response Protocol cluster_bulk Bulk/Contaminated Waste Protocol start Waste Generated: 3-Iodo-4-methyl-1H-indole assess_type Identify Waste Type start->assess_type spill_protocol Follow Small Spill Protocol (Protocol 2) assess_type->spill_protocol Accidental Spill bulk_protocol Segregate as Halogenated Waste assess_type->bulk_protocol Routine Lab Waste (e.g., contaminated gloves, unused reagent) spill_contain Collect in sealed container 'Halogenated Spill Debris' spill_protocol->spill_contain spill_dispose Request EHS Pickup spill_contain->spill_dispose bulk_contain Place in designated container 'Halogenated Organic Solids' bulk_protocol->bulk_contain bulk_dispose Request EHS Pickup bulk_contain->bulk_dispose

Caption: Decision workflow for handling and disposing of 3-Iodo-4-methyl-1H-indole waste.

References

  • Material Safety Data Sheet - Indole, 99+% . Cole-Parmer.

  • SAFETY DATA SHEET . Fisher Scientific.

  • INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS . CDH Fine Chemical.

  • SAFETY DATA SHEET (3-Iodo-1-methyl-1H-pyrazole) . Fisher Scientific.

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts.

  • SAFETY DATA SHEET . National Institute of Standards and Technology.

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com.

  • 3-iodo-1H-indole | C8H6IN | CID 11207253 . PubChem, National Institutes of Health.

  • Iofina: Homepage . Iofina.

  • Process for the removal of iodine from organic compounds . Google Patents.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency.

  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging . ResearchGate.

  • Working with Hazardous Chemicals . Organic Syntheses.

  • Guidance For Hazard Determination . Occupational Safety and Health Administration.

  • A process for the recovery of iodine from aqueous solutions containing iodinated organic compounds . Google Patents.

  • Understanding OSHA Chemical Storage Requirements . PolyStar Containment.

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . U.S. Environmental Protection Agency.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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